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  • Product: alpha-Amylcinnamyl formate
  • CAS: 7493-79-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of α-Amylcinnamyl Formate from α-Amylcinnamyl Alcohol

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of α-amylcinnamyl formate, a valuable fragrance ingredient, through the formylation of it...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of α-amylcinnamyl formate, a valuable fragrance ingredient, through the formylation of its precursor, α-amylcinnamyl alcohol. The document delves into the core chemical principles, focusing on the Fischer-Speier esterification mechanism, which remains a cornerstone of ester synthesis. We present a detailed, field-proven experimental protocol, from reaction setup and monitoring to purification and characterization. The causality behind experimental choices, such as catalyst selection, temperature control, and purification strategies, is thoroughly explained to ensure both reproducibility and a deep understanding of the process. This guide is intended for researchers, chemists, and professionals in the fragrance, flavor, and pharmaceutical industries, offering a blend of theoretical grounding and practical, actionable methodology.

Introduction: The Olfactive and Chemical Landscape

α-Amylcinnamyl alcohol is a key aromatic compound, prized for its characteristic floral, jasmine-like scent.[1][2] Its conversion to the corresponding formate ester, α-amylcinnamyl formate, modulates its olfactory profile, introducing unique nuances that are highly sought after in modern perfumery and cosmetic formulations.[1] The synthesis of this ester is primarily achieved through the direct esterification of the alcohol with formic acid, a classic transformation that, while conceptually straightforward, requires precise control to achieve high yield and purity.

This guide focuses on the most robust and widely applied method for this synthesis: the acid-catalyzed Fischer-Speier esterification.[3][4][5] We will explore the reaction's mechanistic underpinnings, provide a self-validating protocol, and detail the necessary analytical techniques for quality assurance, thereby equipping the practicing scientist with the knowledge to confidently execute and optimize this important synthesis.

Mechanistic Deep Dive: The Fischer-Speier Esterification Pathway

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][6][7] Understanding the mechanism is critical for troubleshooting and optimizing the synthesis of α-amylcinnamyl formate. The process involves the activation of the formic acid by a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

The key mechanistic steps are as follows:

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of formic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of α-amylcinnamyl alcohol attacks the activated carbonyl carbon. This forms a protonated tetrahedral intermediate.

  • Proton Transfer (Tautomerization): A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: A base (such as water or the alcohol itself) removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, α-amylcinnamyl formate.

Because the reaction is in equilibrium, its success hinges on shifting the equilibrium toward the product side.[6][8] This is typically achieved by either using an excess of one reactant (usually the less expensive one) or by actively removing water as it is formed, often through azeotropic distillation with a suitable solvent.

Fischer_Esterification_Mechanism Figure 1: Fischer Esterification Mechanism for α-Amylcinnamyl Formate Synthesis cluster_reactants Reactants cluster_products Products R_OH α-Amylcinnamyl Alcohol (R-OH) HCOOH Formic Acid (HCOOH) Protonated_HCOOH Protonated Formic Acid HCOOH->Protonated_HCOOH + H⁺ H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_HCOOH->Tetrahedral_Intermediate + R-OH (Nucleophilic Attack) Water_Leaving Intermediate (Ready to lose H₂O) Tetrahedral_Intermediate->Water_Leaving Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Water Water (H₂O) Ester α-Amylcinnamyl Formate (R-OCHO) Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Experimental_Workflow Figure 2: Experimental Workflow from Synthesis to Characterization Setup 1. Reaction Setup (Flask, Condenser, Dean-Stark Trap) Charge 2. Charge Reactor (Alcohol, Formic Acid, Toluene) Setup->Charge Catalyst 3. Add Catalyst (Conc. H₂SO₄, dropwise) Charge->Catalyst Reflux 4. Heat to Reflux (Monitor water collection) Catalyst->Reflux Monitor 5. Monitor Reaction (TLC or GC) Reflux->Monitor Cool 6. Cool to RT Monitor->Cool Quench 7. Quench & Neutralize (Add NaHCO₃ solution) Cool->Quench Extract 8. Liquid-Liquid Extraction (Separate organic layer) Quench->Extract Wash 9. Wash Organic Layer (Brine) Extract->Wash Dry 10. Dry (Anhydrous MgSO₄) Wash->Dry Filter 11. Filter Dry->Filter Evaporate 12. Solvent Removal (Rotary Evaporator) Filter->Evaporate Purify 13. Final Purification (Vacuum Distillation) Evaporate->Purify Characterize 14. Characterization (FTIR, NMR, GC, Refractive Index) Purify->Characterize

Caption: Figure 2: Experimental Workflow from Synthesis to Characterization.

  • Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. This setup is crucial for the azeotropic removal of water, which drives the reaction equilibrium towards the product.

  • Charging the Reactor: To the flask, add α-amylcinnamyl alcohol (e.g., 20.4 g, 0.1 mol) and formic acid (e.g., 5.5 g, 0.12 mol, 1.2 equivalents). Using a slight excess of formic acid helps push the equilibrium. Add toluene (approx. 80 mL) as the azeotropic solvent.

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (approx. 0.5 mL) dropwise. The addition is exothermic and should be done slowly to control the temperature.

  • Heating and Reflux: Heat the mixture to a gentle reflux using a heating mantle. Toluene will begin to form an azeotrope with the water produced, which will collect in the Dean-Stark trap. The reaction temperature will be around the boiling point of toluene (~110 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the trap (theoretical amount for 0.1 mol is 1.8 mL). Additionally, reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture. The reaction is typically complete within 3-5 hours.

  • Work-up and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric and excess formic acid. Repeat until CO₂ evolution ceases.

  • Extraction and Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator.

  • Purification: The crude product is a pale yellow oil. For high purity, it should be purified by vacuum distillation. The boiling point of the starting alcohol is approximately 141-143 °C at 5 mmHg, and the formate ester will have a similar boiling point. [1][9]

Product Characterization and Quality Control

Verifying the identity and purity of the synthesized α-amylcinnamyl formate is a critical final step. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Expected Result: The most telling change is the disappearance of the broad O-H stretching band from the starting alcohol (approx. 3300-3400 cm⁻¹) and the appearance of a strong C=O stretching band characteristic of an ester (approx. 1720-1740 cm⁻¹). The C-O stretch of the ester will also be visible (approx. 1150-1250 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Look for the appearance of a characteristic singlet for the formate proton (H-C=O) downfield, typically around 8.0-8.2 ppm. The methylene protons (-CH₂-O) adjacent to the ester oxygen will shift downfield compared to their position in the starting alcohol.

    • ¹³C NMR: Expect a new signal for the ester carbonyl carbon around 160-165 ppm.

Chromatographic and Physical Analysis
  • Gas Chromatography (GC): GC is the ideal method to determine the purity of the final product and to calculate the reaction yield. A pure sample will show a single major peak at a different retention time than the starting alcohol.

  • Physical Properties: Measuring the refractive index and specific gravity provides a quick quality check against known standards for α-amylcinnamyl formate.

Propertyα-Amylcinnamyl Alcoholα-Amylcinnamyl Formate (Expected)
Appearance Pale yellow liquid [1]Colorless to pale yellow liquid
Boiling Point 141-143 °C @ 5 mmHg [1][9]Similar to starting alcohol
Specific Gravity ~0.95 g/cm³ @ 20°C [1]~0.98-1.00 g/cm³
Refractive Index ~1.53-1.54 @ 20°C [10]Expected slight increase
Key FTIR Peaks ~3350 cm⁻¹ (broad, O-H)~1725 cm⁻¹ (strong, C=O)

Conclusion

The synthesis of α-amylcinnamyl formate via Fischer esterification of α-amylcinnamyl alcohol is a classic, efficient, and scalable process. Success relies on a solid understanding of the underlying reaction mechanism and the principles of chemical equilibrium. By carefully controlling reaction conditions, particularly through the removal of water, and employing a robust purification strategy like vacuum distillation, high yields of a high-purity product can be reliably achieved. The multi-faceted analytical approach outlined in this guide ensures the final product meets the stringent quality standards required for its application in the fine fragrance and consumer product industries.

References

  • LookChem. Cas 101-85-9, ALPHA-AMYLCINNAMYL ALCOHOL. Available at: [Link]

  • Google Patents. CN108484439B - Preparation method of alpha-formyl-beta-formamido propionitrile alkali metal salt.
  • MDPI. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]

  • Google Patents. CN102746120A - Synthetic method of cinnamyl alcohol derivatives.
  • Jurnal Universitas Sebelas Maret. ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Available at: [Link]

  • The Good Scents Company. alpha-amyl cinnamyl alcohol. Available at: [Link]

  • PubChem. alpha-Amylcinnamyl alcohol | C14H20O | CID 7584. Available at: [Link]

  • ResearchGate. Synthesis of Formate Esters and Formamides Using an Au/TiO₂-Catalyzed Aerobic Oxidative Coupling of Paraformaldehyde. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Available at: [Link]

  • Cosmetics Info. Amylcinnamyl Alcohol. Available at: [Link]

  • The Good Scents Company. alpha-amyl cinnamaldehyde, 122-40-7. Available at: [Link]

  • The Fragrance Conservatory. alpha-Amylcinnamyl alcohol. Available at: [Link]

  • International Fragrance Association. Amendment 49 STAND alpha-Amyl cinnamic alcohol. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Unknown Source. Synthesis of Fragrant Esters. (Link not available)
  • ResearchGate. (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Available at: [Link]

  • ACS Publications. Autocatalytic O-Formylation of Alcohols Using CO2 | ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • OAE Publishing Inc. Reductive O-formylation of carbon dioxide and alcohols over porous phenanthroline-based polymer supported single iridium atom catalyst. Available at: [Link]

  • PubMed. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Available at: [Link]

  • CONICET. Autocatalytic O-Formylation of Alcohols Using CO2. Available at: [Link]

  • Google Patents. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts.
  • Euonym.us. CHM 102 Synthesis of Fragrant Esters. Available at: [Link]

  • Google Patents. US5312966A - Process for production of carboxylic acid ester and formamide.
  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]

  • ACS Publications. Synthesis of the Commercial Fragrance Compound Ethyl 6-Acetoxyhexanoate: A Multistep Ester Experiment for the Second-Year Organic Laboratory | Journal of Chemical Education. Available at: [Link]

  • ResearchGate. Mixed carboxylic acid anhydrides: II. Esterification of alcohols with the formic acid/acetic anhydride reaction mixture. Available at: [Link]

  • Taylor & Francis Online. Full article: Formylation and acetylation of alcohols using Amberlyst-15® as a recyclable heterogeneous catalyst. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

Sources

Exploratory

Thermogravimetric analysis of alpha-Amylcinnamyl formate

Advanced Thermogravimetric Characterization of -Amylcinnamyl Formate Executive Technical Synthesis -Amylcinnamyl formate (CAS: 7493-79-0), a semi-volatile ester used primarily in fragrance and flavor applications, presen...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Thermogravimetric Characterization of -Amylcinnamyl Formate

Executive Technical Synthesis


-Amylcinnamyl formate (CAS: 7493-79-0), a semi-volatile ester used primarily in fragrance and flavor applications, presents a unique challenge in thermal analysis: distinguishing between physical evaporation  (vapor pressure-driven mass loss) and chemical degradation  (thermolysis).

For drug development professionals utilizing this compound as an excipient or active analog, standard TGA protocols often yield ambiguous results. A single mass-loss step in an open pan acts as a false positive for decomposition, masking the compound's true thermal stability ceiling.

This guide details a Differential TGA Strategy designed to decouple volatility from stability. By manipulating pan geometry (open vs. pinhole) and atmospheric conditions, researchers can extract kinetic parameters (


) for both shelf-life prediction and manufacturing safety limits.

Physicochemical Profile & Thermal Expectations[1][2][3][4][5]

Before initiating thermal scans, the instrument parameters must be grounded in the molecule's physical constants to prevent sensor saturation or inadequate resolution.

PropertyValueThermal Implication
Molecular Structure C₁₅H₂₀O₂ (Cinnamyl ester)Susceptible to ester pyrolysis (β-elimination) at

.[1]
Physical State Liquid (at STP)Requires hermetic or pinhole sealing to prevent premature evaporation.[1]
Boiling Point ~328–354°C (at 760 mmHg)Theoretical

mass loss in open systems.[1]
Flash Point > 100°CSafe for standard N₂/Air purge transitions.[1]
Vapor Pressure Low (< 1 Pa at 25°C)Evaporation kinetics will dominate the

window in open pans.[1]

Experimental Protocol: The Differential Pan Method

To validate the thermal profile, you must run two distinct protocols. A single open-pan run is insufficient for liquid esters.

Protocol A: Volatility & Vapor Pressure (Open System)

Objective: Determine evaporation kinetics and enthalpy of vaporization (


).
  • Sample Mass: 10–15 mg (Maximize surface area).

  • Crucible: Alumina (

    
    ) or Platinum (
    
    
    
    ), Open (No lid).
  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (Purge) / 20 mL/min (Balance).
    
  • Heating Rate: Isothermal steps (e.g., 100°C, 110°C, 120°C held for 20 min each) or dynamic ramp at 5°C/min.

Protocol B: Thermal Stability & Degradation (Closed System)

Objective: Suppress evaporation to observe the onset of chemical bond scission (


).
  • Sample Mass: 2–5 mg (Minimize pressure buildup).

  • Crucible: Aluminum (

    
    ) pan with Laser-Pinhole Lid  (~50 
    
    
    
    aperture).
    • Why: The pinhole creates a "self-generated atmosphere," maintaining a vapor saturation layer that suppresses evaporation until the boiling point or decomposition pressure is reached.

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min.
    
  • Heating Rate: 10°C/min from Ambient to 450°C.

Data Interpretation & Causality

The resulting thermograms will display distinct profiles. The divergence between Protocol A and Protocol B is the "Stability Window."

Scenario 1: The Evaporation Curve (Protocol A)
  • Profile: Smooth, continuous mass loss starting as low as 150°C.

  • Derivative (DTG): Broad, single peak.

  • Mechanism: Zero-order kinetics (if surface area is constant) or diffusion-controlled.

  • Mathematical Model: Langmuir Equation.

    
    
    Where 
    
    
    
    is vapor pressure,
    
    
    is evaporation coefficient.
Scenario 2: The Degradation Curve (Protocol B)
  • Profile: Mass is conserved significantly longer. A sharp drop occurs near the boiling point or decomposition temperature.

  • Mechanism: Likely Cis-elimination (Chugaev-type mechanism) common in esters, yielding an acid (formic acid) and an alkene.

  • Key Indicator: If residue remains at 600°C under

    
    , char formation indicates complex degradation (polymerization/cyclization) rather than simple evaporation.
    
Comparative Data Table (Predicted)
ParameterOpen Pan (Evaporation)Pinhole Pan (Degradation)

(5% Loss)
~160°C~240°C

(DTG Peak)
~290°C~335°C
Residue at 400°C ~0%< 2% (Char)
Dominant Process Physical Phase ChangeChemical Thermolysis

Kinetic Analysis for Shelf-Life Prediction[6]

For drug development, the Activation Energy (


)  is the critical metric for stability.
Methodology: Iso-conversional Analysis

Perform Protocol B (Pinhole) at three heating rates (


): 5, 10, and 20 °C/min.

The Flynn-Wall-Ozawa (FWO) Equation:



  • Plot:

    
     vs 
    
    
    
    for a fixed conversion
    
    
    (e.g., 10% degradation).
  • Slope:

    
    .
    
  • Result: A straight line confirms a single-step mechanism. A break in the slope indicates a change in mechanism (e.g., from hydrolysis to pyrolysis).

Visualization: Method Development Workflow

The following diagram illustrates the decision tree for characterizing volatile esters like


-Amylcinnamyl formate.

TGA_Workflow Start Start: alpha-Amylcinnamyl Formate PanSelect Crucible Selection Start->PanSelect OpenPan Open Pan (Alumina/Pt) PanSelect->OpenPan Goal: Volatility SealedPan Pinhole/Hermetic Pan (Aluminum) PanSelect->SealedPan Goal: Stability Exp_Open Run TGA: Isothermal or Ramp OpenPan->Exp_Open Exp_Sealed Run TGA: Ramp 10°C/min SealedPan->Exp_Sealed Data_Open Data: Mass Loss vs. Time/Temp Exp_Open->Data_Open Data_Sealed Data: Mass Loss vs. Temp Exp_Sealed->Data_Sealed Calc_VP Calculate Vapor Pressure (Langmuir) Data_Open->Calc_VP Calc_Stab Determine Thermal Stability (T_onset) Data_Sealed->Calc_Stab Compare Comparison Step: Is T_onset(Open) << T_onset(Sealed)? Calc_VP->Compare Calc_Stab->Compare Result_Evap Mechanism: Evaporation Dominant Compare->Result_Evap Yes Result_Deg Mechanism: Degradation Dominant Compare->Result_Deg No

Caption: Decision tree for decoupling evaporation from degradation in semi-volatile liquid analysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6435834, alpha-Amylcinnamyl formate.[2] Retrieved from [Link]

  • Mettler Toledo (2020). Application of Thermal Analysis to Flavors and Fragrances. Retrieved from [Link]

  • Srivastava, R. (2022).Thermal stability and degradation kinetics of esters. In Journal of Thermal Analysis and Calorimetry. (General reference for ester pyrolysis mechanisms).
  • ASTM International. ASTM E1641-16: Standard Test Method for Decomposition Kinetics by Thermogravimetry Using the Ozawa/Flynn/Wall Method. Retrieved from [Link]

Sources

Foundational

Alpha-Amylcinnamyl Formate: Technical Monograph on Synthesis, Properties, and Safety

Executive Summary & Chemical Identity Alpha-Amylcinnamyl formate (CAS: 7493-79-0) is a specialized fragrance ester valued for its ability to impart substantive, balsamic, and green-floral nuances to "white flower" accord...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Alpha-Amylcinnamyl formate (CAS: 7493-79-0) is a specialized fragrance ester valued for its ability to impart substantive, balsamic, and green-floral nuances to "white flower" accords (e.g., Jasmine, Tuberose, Gardenia). Unlike its more volatile parent aldehyde (alpha-amylcinnamaldehyde), this formate ester serves as a fixative, extending the tenacity of floral notes while softening the harshness often associated with synthetic jasmine reconstructions.

For drug development professionals and researchers, this molecule presents a classic case study in metabolic activation via ester hydrolysis and the structure-activity relationship (SAR) of alpha-beta unsaturated systems.

Chemical Identification
ParameterDetail
IUPAC Name (2-benzylideneheptyl) formate
CAS Number 7493-79-0
Molecular Formula C₁₅H₂₀O₂
Molecular Weight 232.32 g/mol
Synonyms 2-(Phenylmethylene)heptyl formate; alpha-Pentylcinnamyl formate
Odor Profile Balsamic, green, herbaceous, slightly spicy, floral (Jasmine/Gardenia)

Historical Genesis: The "Jasminal" Evolution

The discovery of alpha-amylcinnamyl formate is inextricably linked to the "Jasminal Revolution" of the early 20th century.

  • The Precursor (1920s): The story begins with alpha-amylcinnamaldehyde (ACA), discovered by Desiré Albin (often associated with Chuit, Naef & Cie, later Firmenich). ACA was the first synthetic chemical to convincingly mimic the oily, green, petal-like character of Jasmine Absolute at a fraction of the cost.

  • The Stability Challenge: While ACA was revolutionary, it was prone to oxidation (rancidity) and lacked the balsamic depth found in natural absolutes.

  • The Ester Solution (Mid-20th Century): To overcome these limitations, chemists began derivatizing the aldehyde. By reducing the aldehyde to alpha-amylcinnamyl alcohol and subsequently esterifying it (e.g., with formic, acetic, or isovaleric acid), they created a family of esters. The formate variant was identified for its unique ability to bridge the gap between the sharp green top notes and the heavy balsamic dry-down, providing a "polishing" effect to floral compositions.

Synthesis & Manufacturing Methodology

The industrial synthesis of alpha-amylcinnamyl formate follows a linear, three-stage pathway. This process highlights the transition from carbonyl chemistry (Aldol) to redox manipulation and finally acyl substitution.

Stage 1: Cross-Aldol Condensation

The synthesis initiates with the condensation of Benzaldehyde and Heptanal (Heptaldehyde) in the presence of a base catalyst (KOH or NaOH) and a phase transfer catalyst (e.g., ethylene glycol or surfactant).

  • Mechanism:[1] The alpha-carbon of heptanal is deprotonated to form an enolate, which attacks the carbonyl of benzaldehyde. Dehydration follows to form the alpha-beta unsaturated aldehyde (alpha-Amylcinnamaldehyde ).

Stage 2: Selective Reduction

The aldehyde functionality is selectively reduced to a primary alcohol without saturating the alkene double bond.

  • Reagent: Sodium Borohydride (NaBH₄) is commonly used for its chemoselectivity. Catalytic hydrogenation is possible but carries the risk of reducing the C=C bond.

  • Product:Alpha-Amylcinnamyl Alcohol .[2][3][4][5][6][7]

Stage 3: Fischer Esterification (Formylation)

The alcohol is reacted with Formic Acid under acidic catalysis (e.g., p-TsOH) or via transesterification with methyl formate.

  • Process: Water removal (azeotropic distillation) is critical to drive the equilibrium toward the ester.

  • Product:Alpha-Amylcinnamyl Formate .

Visualizing the Synthesis Pathway

SynthesisPathway Benzaldehyde Benzaldehyde (C7H6O) ACA alpha-Amylcinnamaldehyde (Intermediate) Benzaldehyde->ACA Aldol Condensation (Base/Cat) Heptanal Heptanal (C7H14O) Heptanal->ACA Aldol Condensation (Base/Cat) Alcohol alpha-Amylcinnamyl Alcohol ACA->Alcohol Selective Reduction (NaBH4) FinalProduct alpha-Amylcinnamyl Formate Alcohol->FinalProduct Esterification (-H2O) FormicAcid Formic Acid FormicAcid->FinalProduct Esterification (-H2O)

Figure 1: Step-wise industrial synthesis of alpha-Amylcinnamyl formate from commodity precursors.

Technical Specifications & Physical Properties

For formulation and quality control, the following physical parameters are the standard reference points.

PropertySpecification RangeMethod/Note
Appearance Colorless to pale yellow clear liquidVisual
Specific Gravity 0.980 – 0.999 @ 25°CRelative to water
Refractive Index 1.516 – 1.526 @ 20°CMeasure of purity
Boiling Point ~277°C @ 760 mmHgEstimated
Flash Point > 100°C (approx. 151°C)Closed Cup
LogP (o/w) 4.83 (Estimated)High lipophilicity
Solubility Soluble in alcohol, oils; Insoluble in waterHydrophobic

Metabolic Fate & Safety Profile

From a drug development and toxicological perspective, the safety of alpha-amylcinnamyl formate is predicated on its metabolic hydrolysis. It acts as a prodrug (or pro-fragrance) that releases the active alcohol and formic acid in vivo.

Metabolic Hydrolysis Pathway

Upon absorption (dermal or systemic), nonspecific carboxylesterases cleave the ester bond.

  • Formic Acid: Rapidly metabolized to CO₂ and H₂O via the folate pathway.

  • Alpha-Amylcinnamyl Alcohol: Undergoes oxidation to the corresponding carboxylic acid or conjugation (glucuronidation) for excretion.

Toxicological Implications:

  • Sensitization: The parent alcohol and aldehyde are known weak skin sensitizers (RIFM/IFRA regulated). The formate ester is generally considered to have a similar or slightly lower sensitization potential due to the rate-limiting hydrolysis step.

  • Genotoxicity: Data on the parent alcohol suggests no genotoxicity (Ames negative).

Metabolic Pathway Diagram

Metabolism Formate alpha-Amylcinnamyl Formate (Parent Compound) Enzyme Carboxylesterases (Skin/Liver) Formate->Enzyme Alcohol alpha-Amylcinnamyl Alcohol (Metabolite 1) Formate->Alcohol Hydrolysis Formic Formic Acid (Metabolite 2) Formate->Formic Hydrolysis Excretion1 Glucuronidation -> Excretion Alcohol->Excretion1 Excretion2 CO2 + H2O (Folate Pathway) Formic->Excretion2

Figure 2: Metabolic hydrolysis of alpha-Amylcinnamyl formate in biological systems.

Regulatory Status (IFRA/RIFM)[9]
  • IFRA Standard: While the formate itself may not have a standalone limit, it is often regulated as part of the "Amyl Cinnamic Alcohol" group or via the "QRA" (Quantitative Risk Assessment) for sensitization.

  • Limit: Typically restricted in leave-on products (Category 4) to ensure the total level of free and releasable sensitizers remains below the No Expected Sensitization Induction Level (NESIL).

References

  • Research Institute for Fragrance Materials (RIFM). (2019). Safety Assessment of Alpha-Amylcinnamyl Alcohol. Elsevier.

  • The Good Scents Company. (n.d.). Alpha-Amylcinnamyl Formate - Chemical Properties and Suppliers.

  • PubChem. (2025).[3] Alpha-Amylcinnamyl Alcohol (Parent Compound) Compound Summary. National Library of Medicine.

  • Api, A. M., et al. (2015).[8][9][10] Criteria for the Research Institute for Fragrance Materials, Inc.[8][9][10] (RIFM) safety evaluation process for fragrance ingredients.[2] Food and Chemical Toxicology.

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library - 49th/50th Amendment.

Sources

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) method for alpha-Amylcinnamyl formate quantification

Abstract & Scope This technical guide details a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of alpha-Amylcinnamyl formate , a lipophilic ester widely used in fragrance formulations for i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details a High-Performance Liquid Chromatography (HPLC) protocol for the quantification of alpha-Amylcinnamyl formate , a lipophilic ester widely used in fragrance formulations for its green, herbal, and floral notes.

Unlike standard protocols for hydrophilic drugs, this method addresses the specific challenges of analyzing hydrophobic fragrance esters:

  • Solubility issues: Ensuring complete dissolution without phase separation.

  • Structural Stability: Preventing on-column hydrolysis of the formate ester.

  • Isomeric Resolution: Addressing potential cis/trans isomerism inherent to cinnamyl derivatives.

This protocol is designed for Quality Control (QC) environments and stability testing, adhering to ICH Q2(R1) validation principles.

Physicochemical Profile & Method Strategy

To design a self-validating method, we must first understand the analyte's behavior.

PropertyValueMethodological Implication
CAS Number 7493-79-0Unique identifier for reference standards.
LogP (Octanol/Water) ~4.03 (Est.)[1]High Lipophilicity: Requires a high-strength organic mobile phase (Acetonitrile) and a C18 stationary phase.
Chromophore Cinnamyl backboneUV Detection: The conjugated double bond system (

) allows detection at 254 nm (universal) and 285 nm (specific maximum).
Functional Group Formate EsterHydrolysis Risk: Avoid high pH mobile phases. Use neutral or slightly acidic conditions (pH 3-5) to maintain ester stability.
The "Why" Behind the Method (Expertise Pillar)
  • Column Choice: A C18 (Octadecylsilane) column is selected because the analyte's amyl chain and phenyl ring provide strong hydrophobic interaction. A standard C8 would offer insufficient retention, while a Phenyl-Hexyl column might over-retain the aromatic ring, causing broad peaks.

  • Mobile Phase Modifier: We utilize 0.1% Formic Acid in water. Although the analyte is neutral, the acid suppresses the ionization of residual silanols on the silica support, preventing "peak tailing" and ensuring sharp peak symmetry.

  • Solvent Selection: Acetonitrile (ACN) is preferred over Methanol. ACN has a lower viscosity, allowing for higher flow rates without exceeding system backpressure limits, which is critical when running the high-organic gradients required to elute this lipophilic compound.

Experimental Protocol

Reagents and Standards
  • Reference Standard: alpha-Amylcinnamyl formate (>97% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water.[2]

  • Modifier: LC-MS grade Formic Acid.

  • Diluent: Acetonitrile:Water (80:20 v/v). Note: High organic content in the diluent is mandatory to prevent precipitation of the hydrophobic analyte.

Instrumentation & Conditions
ParameterSetting
Instrument HPLC with Diode Array Detector (DAD/PDA)
Column C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna)
Column Temp 30°C (Controlled to minimize retention time drift)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Signal A: 254 nm (Bandwidth 4 nm) Signal B: 285 nm (Bandwidth 4 nm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (100%)
Gradient Program

The gradient is designed to elute polar impurities early, then ramp up to elute the lipophilic alpha-Amylcinnamyl formate, followed by a wash step.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 5050Initial Equilibration
2.0 5050Isocratic Hold (impurities)
15.0 595Linear Ramp (Analyte Elution)
18.0 0100Column Wash (Remove heavy oils)
20.0 0100Wash Hold
20.1 5050Return to Initial
25.0 5050Re-equilibration

Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow, specifically addressing sample stability and data integrity.

AnalyticalWorkflow Start Start: Sample Preparation SolventSelect Select Diluent (80:20 ACN:Water) Start->SolventSelect Dissolution Vortex/Sonicate (Max 5 mins to avoid heating) SolventSelect->Dissolution Filter Filter (0.45 µm PTFE) Do NOT use Nylon (binds esters) Dissolution->Filter Injection HPLC Injection Filter->Injection Separation Gradient Separation (C18 Column) Injection->Separation Detection DAD Detection Separation->Detection CheckPurity Peak Purity Check (Isomer co-elution?) Detection->CheckPurity CheckPurity->Separation Fail (Adjust Gradient) Quant Quantification (Area under curve) CheckPurity->Quant Pass Report Final Report Quant->Report

Figure 1: Analytical workflow emphasizing the critical filtration step (PTFE vs. Nylon) to prevent analyte loss due to adsorption.

Method Validation (Self-Validating Systems)

To ensure the method is trustworthy, perform the following System Suitability Tests (SST) before every sample batch.

System Suitability Criteria
ParameterAcceptance LimitRationale
Retention Time (RT) Precision RSD ≤ 1.0% (n=6)Ensures pump gradient stability.
Peak Area Precision RSD ≤ 2.0% (n=6)Confirms autosampler accuracy.
Tailing Factor (

)
0.8 ≤

≤ 1.2
Verifies no secondary interactions with silanols.
Resolution (

)
> 2.0Between the main peak and any hydrolysis product (e.g., alpha-amylcinnamyl alcohol).
Linearity and Range

Prepare a 5-point calibration curve ranging from 10 µg/mL to 500 µg/mL .

  • Acceptance:

    
    .
    
  • Zero Intercept: The y-intercept should be statistically indistinguishable from zero (within 95% CI).

Troubleshooting Guide

Common issues when analyzing lipophilic esters and their solutions.

Troubleshooting Problem Problem Detected SplitPeak Split/Double Peaks Problem->SplitPeak DriftingRT Drifting Retention Time Problem->DriftingRT LowArea Low Peak Area Problem->LowArea SolventMismatch Diluent too strong? Match Initial Mobile Phase SplitPeak->SolventMismatch TempControl Check Column Oven (Is T stable?) DriftingRT->TempControl Hydrolysis Sample Hydrolysis? Check pH & Water content LowArea->Hydrolysis

Figure 2: Decision tree for troubleshooting common HPLC anomalies associated with hydrophobic esters.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24158, alpha-Amylcinnamyl formate. Retrieved from [Link]

  • International Fragrance Association (IFRA). Index of IFRA Standards - 51st Amendment. (Standards regarding cinnamyl derivatives and potential sensitization). Retrieved from [Link]

  • Luebke, W. The Good Scents Company Information System: alpha-amyl cinnamyl formate. (Organoleptic and physical properties).[3][4][5] Retrieved from [Link]

  • Chromatography Online. Analysis of Allergens in Fragrances using Multiple Heart-cut Multidimensional GC-MS. (Contextual reference for fragrance complexity, though HPLC is preferred for thermolabile esters). Retrieved from [Link]

Sources

Application

Methods for determining the enantiomeric excess of alpha-Amylcinnamyl formate

Application Note: Stereochemical Analysis of -Amylcinnamyl Formate Part 1: Core Directive & Technical Scope Executive Summary: This guide addresses the stereochemical characterization of -Amylcinnamyl formate (CAS: 7493-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereochemical Analysis of


-Amylcinnamyl Formate 

Part 1: Core Directive & Technical Scope

Executive Summary: This guide addresses the stereochemical characterization of


-Amylcinnamyl formate  (CAS: 7493-79-0).[1] A critical stereochemical distinction must be made immediately:
  • 
    -Amylcinnamyl formate  (2-benzylideneheptyl formate) is achiral  in its standard form.[1] It possesses a plane of symmetry within its 
    
    
    
    framework and exists as Geometric Isomers (
    
    
    )
    .
  • 
    -Amyldihydrocinnamyl formate  (2-benzylheptyl formate), its hydrogenated derivative, possesses a chiral center  at the 
    
    
    
    -position.

This protocol provides methods for determining the


 isomeric ratio  of the parent molecule and the Enantiomeric Excess (ee)  of the chiral dihydro-derivative, as the latter is a frequent target in asymmetric hydrogenation workflows for fragrance and drug development.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Analysis & Stereochemical Strategy

The determination of "enantiomeric excess" for


-Amylcinnamyl formate is technically a misnomer unless referring to a specific chiral isotopomer or a branched chiral amyl group (e.g., 2-methylbutyl). Standard commercial "amyl" implies n-pentyl.
  • Target A (Unsaturated):

    
    
    
    • Stereochemistry: Geometric (

      
      ).[2]
      
    • Method: Achiral GC-FID or HPLC.

  • Target B (Saturated/Dihydro):

    
    
    
    • Stereochemistry: Enantiomeric (

      
      ).[3]
      
    • Method: Chiral HPLC or Chiral GC.

Causality in Method Selection:

  • Gas Chromatography (GC): Preferred for the unsaturated ester due to its volatility and lack of polar functional groups that require derivatization.

  • Chiral HPLC: Preferred for the dihydro-derivative if UV detection (254 nm) is viable via the phenyl ring, as chiral stationary phases (CSPs) like Chiralcel OD-H offer superior resolution for aromatic esters compared to gas-phase cyclodextrins.

Experimental Protocols

Applicable to:


-Amylcinnamyl formate (Unsaturated)

Principle: Separation based on boiling point and polarity differences between the cis (


) and trans (

) isomers using a high-polarity capillary column.

Materials:

  • Column: DB-WAX UI or equivalent (Polyethylene glycol phase), 30 m

    
     0.25 mm, 0.25 µm film.
    
  • Carrier Gas: Helium (constant flow 1.2 mL/min).

  • Detector: FID (Flame Ionization Detector) at 280°C.

Step-by-Step Workflow:

  • Sample Prep: Dilute 10 mg of

    
    -Amylcinnamyl formate in 1 mL of Dichloromethane (DCM).
    
  • Injection: Inject 1.0 µL (Split ratio 50:1). Injector temp: 250°C.

  • Gradient:

    • Hold 80°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Analysis: The

    
    -isomer (trans-phenyl/chain) typically elutes later than the 
    
    
    
    -isomer on polar phases due to better packing/interaction with the stationary phase, though standards must confirm this.
  • Calculation:

    
    
    

Applicable to:


-Amyldihydrocinnamyl formate (Chiral Dihydro-Derivative)

Principle: Direct separation of enantiomers using a polysaccharide-based chiral stationary phase (CSP) in normal-phase HPLC.

Materials:

  • Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250

    
     4.6 mm, 5 µm.
    
  • Mobile Phase:

    
    -Hexane : Isopropanol (98:2 v/v).
    
  • Flow Rate: 0.5 mL/min (Low flow improves resolution of the flexible pentyl chain).

  • Detection: UV at 210 nm (ester) and 254 nm (phenyl).

Step-by-Step Workflow:

  • System Equilibration: Flush column with mobile phase for 30 mins until baseline stabilizes.

  • Sample Prep: Dissolve 1 mg of the dihydro-sample in 1 mL of

    
    -Hexane/IPA (90:10). Filter through 0.45 µm PTFE.
    
  • Injection: 5-10 µL.

  • Run Time: Isocratic run for 30 minutes.

  • Validation:

    • Inject a racemic standard (produced by non-selective hydrogenation of the parent formate using Pd/C) to establish retention times for

      
       and 
      
      
      
      enantiomers.
    • Calculate Resolution (

      
      ). 
      
      
      
      is required for accurate ee integration.
  • Calculation:

    
    [4]
    

Use case: When no chiral column separation is achieved.

  • Hydrolysis: Treat formate with

    
    /MeOH to yield the free alcohol (
    
    
    
    -amyldihydrocinnamyl alcohol).
  • Derivatization: React alcohol with

    
    -(-)-MTPA-Cl (Mosher's acid chloride) in Pyridine/DCM.
    
  • Analysis: Analyze diastereomers via achiral HPLC or

    
    F-NMR. The diastereomeric excess (de) of the ester equals the ee of the original alcohol.
    

Part 3: Visualization & Formatting

Data Summary Table
Parameter

-Amylcinnamyl Formate

-Amyldihydrocinnamyl Formate
CAS Number 7493-79-0101-85-9 (Alcohol precursor ref)
Stereochemistry Geometric (

)
Enantiomeric (

)
Chiral Center? No (

planar)
Yes (C2 position)
Primary Method GC-FID (DB-WAX)HPLC (Chiralcel OD-H)
Detection FID / MSUV (254 nm)
Typical Elution

before

(Polar GC)

split by ~2-4 mins
Decision Tree & Workflow Diagram

G Start Start: Unknown Sample (alpha-Amylcinnamyl Derivative) CheckStruct Structure Verification (NMR / MS) Start->CheckStruct IsUnsat Double Bond Present? (Unsaturated) CheckStruct->IsUnsat PathA Target: alpha-Amylcinnamyl Formate (Achiral) IsUnsat->PathA Yes (C=C) PathB Target: alpha-Amyldihydrocinnamyl Formate (Chiral) IsUnsat->PathB No (CH-CH) MethodA Method A: GC-FID Column: DB-WAX Output: E/Z Ratio PathA->MethodA MethodB Method B: Chiral HPLC Column: Chiralcel OD-H Output: Enantiomeric Excess (ee) PathB->MethodB Deriv Method C: Hydrolysis -> Mosher Ester (If direct separation fails) PathB->Deriv Alternative

Caption: Analytical decision tree distinguishing between the geometric analysis of the unsaturated parent and the enantiomeric analysis of the saturated derivative.

References

  • USP Reference Standards. (2023). Alpha-Amylcinnamyl Formate Reference Standard. United States Pharmacopeia.[5][6][7] Link

  • PubChem. (2023). Alpha-Amylcinnamyl alcohol (Precursor Chemistry). National Library of Medicine. Link

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A.
  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Optical Resolution. Chemical Society Reviews. (Authoritative source for Chiralcel OD-H column mechanisms).

Sources

Method

Application Note: Controlled Release Strategies for alpha-Amylcinnamyl Formate

Executive Summary & Molecule Profile alpha-Amylcinnamyl formate (CAS: 7493-79-0) is a lipophilic ester valued for its green, floral, and balsamic olfactory profile.[1] While structurally robust, its application in functi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

alpha-Amylcinnamyl formate (CAS: 7493-79-0) is a lipophilic ester valued for its green, floral, and balsamic olfactory profile.[1] While structurally robust, its application in functional perfumery (detergents, fabric softeners) and prolonged-release formulations is limited by two factors:

  • Volatility: Rapid evaporation reduces the "base note" longevity.

  • Hydrolytic Instability: As a formate ester, it is susceptible to hydrolysis under alkaline conditions (common in detergents), degrading into alpha-amylcinnamyl alcohol and formic acid, leading to odor distortion and pH shifts.

This guide details three distinct encapsulation protocols designed to mitigate these risks. The choice of method depends on the final application matrix.

Physicochemical Drivers for Protocol Design
PropertyValue (Approx)Formulation Implication
LogP (Octanol/Water) ~4.2 - 4.7Highly hydrophobic.[1] Requires emulsification in aqueous systems.
Boiling Point >280°CThermally stable enough for spray drying, but volatile enough to require retention aids.[1]
Functional Group Formate EsterCRITICAL: Avoid high pH (>9) during processing to prevent saponification.[1]

Method A: Complex Coacervation (Gelatin/Gum Arabic)

Best For: Fabric softeners, lotions, and "scratch-and-sniff" applications. Mechanism: Electrostatic attraction between positively charged protein (Gelatin) and negatively charged polysaccharide (Gum Arabic) drives phase separation, forming a shell around the oil droplets.

The Causality of the Protocol
  • Why Gelatin Type A? We use acid-processed gelatin (isoelectric point pI ~7-9).[1] At pH 4.0, it carries a net positive charge, essential to interact with the negatively charged Gum Arabic.

  • Why pH 4.0? This pH maximizes the charge density difference without hydrolyzing the formate ester (which degrades faster at pH <3 or pH >8).

Protocol: Step-by-Step

Materials: Gelatin (Type A, 275 Bloom), Gum Arabic, Glutaraldehyde (25%), Acetic Acid (10%), Sodium Hydroxide (10%).

  • Phase Preparation:

    • Solution A: Dissolve 10g Gelatin in 200mL deionized water at 50°C.

    • Solution B: Dissolve 10g Gum Arabic in 200mL deionized water at 50°C.

  • Emulsification (The Critical Step):

    • Mix Solution A and B in a jacketed reactor at 50°C.

    • Add 20g alpha-Amylcinnamyl formate .

    • Homogenize at 5,000 RPM (High-Shear Mixer) for 5 minutes.

    • Target: Droplet size 10–20

      
      m. (Too small = shell too thin; Too large = unstable).
      
  • Coacervation Induction:

    • Dilute with 600mL warm water (50°C) to reduce viscosity.

    • Dropwise addition of Acetic Acid to adjust pH to 4.1 .

    • Observation: Solution becomes turbid (phase separation).

  • Wall Formation:

    • Cool slowly to 5°C at a rate of 1°C/min. Rapid cooling causes thermal shock and shell fracture.

  • Crosslinking (Hardening):

    • Once at 5°C, add 2mL Glutaraldehyde (25%).

    • Adjust pH to 9.0 using NaOH (dropwise) to catalyze the crosslinking reaction.

    • Stir for 12 hours.

  • Isolation: Filter, wash with water, and freeze-dry (optional) or store as slurry.

Workflow Visualization

Coacervation Start Start: Polymer Dissolution (50°C) Emulsion Emulsification (Add alpha-Amylcinnamyl formate) Start->Emulsion Mix Gelatin + Gum Arabic pH_Adjust pH Adjustment (4.1) Induce Phase Separation Emulsion->pH_Adjust Electrostatic Attraction Cooling Controlled Cooling (50°C -> 5°C) pH_Adjust->Cooling Shell Deposition Crosslink Crosslinking (Glutaraldehyde/pH 9) Cooling->Crosslink Wall Hardening Final Microcapsules Formed Crosslink->Final Filtration

Figure 1: Complex Coacervation Workflow.[1] Note the critical temperature drop required to solidify the gelatin shell before chemical crosslinking.

Method B: Interfacial Polymerization (Polyurea)

Best For: Laundry detergents (liquid), harsh environments. Mechanism: Monomers dissolved in the oil phase (Isocyanate) react with monomers in the water phase (Amine) exactly at the droplet interface, creating a tough Polyurea shell.

The Causality of the Protocol
  • Why Polyurea? It is chemically inert and impermeable to the formate ester, preventing hydrolysis from the external detergent matrix.

  • Why Isocyanate in Oil? alpha-Amylcinnamyl formate is hydrophobic.[1] Dissolving the isocyanate here ensures the reaction must happen at the boundary, encapsulating the scent.

Protocol: Step-by-Step

Materials: Toluene Diisocyanate (TDI) or Isophorone Diisocyanate (IPDI), Diethylenetriamine (DETA), Polyvinyl Alcohol (PVA) as stabilizer.

  • Organic Phase (Core):

    • Mix 30g alpha-Amylcinnamyl formate with 3g TDI (Pre-polymer).[1]

    • Safety: Perform in a fume hood; isocyanates are toxic.

  • Aqueous Phase:

    • Dissolve 5g PVA in 200mL water.

  • Emulsification:

    • Add Organic Phase to Aqueous Phase.

    • Emulsify to 5–10

      
      m (High shear, 8,000 RPM).
      
  • Polymerization:

    • Heat emulsion to 40°C.

    • Slowly add 1.5g DETA (dissolved in 20mL water) over 30 minutes.

    • Reaction: The amine (DETA) reacts with the isocyanate (TDI) at the interface.

  • Curing:

    • Raise temperature to 60°C and stir gently for 4 hours to complete polymerization.

  • Neutralization:

    • Wash capsules with ammonia solution (dilute) to remove unreacted isocyanates.

Method C: Molecular Inclusion (Beta-Cyclodextrin)

Best For: Heat protection (baking applications), high-stability powders.[1] Mechanism: The hydrophobic cavity of


-Cyclodextrin (CD) hosts the hydrophobic amylcinnamyl chain, shielding the ester bond from water and oxygen.
The Causality of the Protocol
  • Why Kneading? The "Paste Method" uses minimal water, forcing the hydrophobic guest into the CD cavity thermodynamically to displace the "high energy" water molecules residing there.

  • Stoichiometry: 1:1 molar ratio is standard. Molar mass of

    
    -CD is ~1135  g/mol ; alpha-Amylcinnamyl formate is ~232  g/mol .[1] Ratio by weight is approx 5:1 (CD:Guest).
    
Protocol: Step-by-Step
  • Weighing:

    • Weigh 11.35g

      
      -Cyclodextrin.[1]
      
    • Weigh 2.32g alpha-Amylcinnamyl formate .

  • Paste Formation:

    • Place CD in a mortar. Add 3-4mL of water/ethanol (50:50) mixture.

    • Triturate (grind) until a homogeneous paste forms.

  • Inclusion:

    • Slowly add the formate ester while grinding vigorously.

    • Knead for 45 minutes. Manual energy overcomes the activation barrier for inclusion.

    • Visual Cue: The paste often stiffens as the inclusion complex forms (changing rheology).

  • Drying:

    • Dry the paste at 40°C in a vacuum oven for 24 hours.

  • Washing:

    • Wash the resulting powder with diethyl ether (to remove surface/un-encapsulated oil). The complexed oil will remain inside the CD.

Inclusion Logic Visualization

Cyclodextrin Host Beta-Cyclodextrin (Hydrophobic Cavity) Complex Inclusion Complex (Stabilized) Host->Complex Kneading (+Energy) Guest alpha-Amylcinnamyl Formate Guest->Complex Water Displacement

Figure 2: Host-Guest Inclusion Logic.[1] The hydrophobic formate ester displaces water molecules from the cyclodextrin cavity, creating a stable solid powder.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory:

TechniqueWhat it MeasuresSuccess Criteria
Optical Microscopy MorphologyDistinct spherical boundaries; no coalescence.[1]
FTIR Spectroscopy Chemical StructureShift in Carbonyl (C=O) stretch (~1720 cm⁻¹) indicates encapsulation/interaction.[1]
TGA (Thermogravimetric Analysis) Thermal StabilityShift in degradation temperature (e.g., free oil degrades at 200°C, capsule at 300°C).[1]
Solvent Extraction (Hexane) Encapsulation Efficiency (EE)EE% = (Total Oil - Surface Oil) / Total Oil. Target > 85%.[1]

References

  • PubChem. (n.d.).[2][3] alpha-Amylcinnamyl alcohol (Precursor/Related Structure Data). National Library of Medicine. Retrieved from [Link]

  • Bakry, A. M., et al. (2016). Microencapsulation of Oils: A Comprehensive Review of Benefits, Techniques, and Applications. Comprehensive Reviews in Food Science and Food Safety. Retrieved from [Link]

  • Jyothi, N. V. N., et al. (2010). Microencapsulation techniques, factors influencing encapsulation efficiency: A review. Journal of Microencapsulation. Retrieved from [Link]

  • Del Valle, E. M. M. (2004).[4] Cyclodextrins and their uses: a review. Process Biochemistry. Retrieved from [Link]

  • Yoo, S. H., et al. (2006). Encapsulation of Lactobacillus casei cells in soy protein isolate-alginate microparticles using spray-drying. Journal of Food Science. (Reference for spray drying parameters applicable to volatiles). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of alpha-Amylcinnamyl formate in aqueous solutions

CAS: 7493-79-0 | Molecular Formula: C15H20O2 | LogP: ~4.6 (Est.)[1][2] The Physicochemical Barrier Why is this failing in your aqueous experiments? Alpha-Amylcinnamyl formate presents a dual challenge: extreme lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7493-79-0 | Molecular Formula: C15H20O2 | LogP: ~4.6 (Est.)[1][2]

The Physicochemical Barrier

Why is this failing in your aqueous experiments?

Alpha-Amylcinnamyl formate presents a dual challenge: extreme lipophilicity combined with chemical lability .[1][2] Unlike stable solids, this is a hydrophobic liquid ester.[2] Simply stirring it into water or saline will result in phase separation (oiling out).

Key Parameters
PropertyValueImplication
Water Solubility < 6 mg/L (approx.)[1][2][3]Effectively insoluble. Requires carrier systems.[2]
LogP (Octanol/Water) ~4.6Highly lipophilic.[1] Partitions aggressively into oils/plastics.[2]
Functional Group Formate EsterCRITICAL: High susceptibility to hydrolysis.[1]
Hydrolysis Product Formic Acid + AlcoholDegradation lowers pH, causing autocatalytic breakdown.[1][2]

Decision Matrix: Selecting Your Protocol

Do not blindly choose a method. Select based on your experiment's endpoint.

DecisionTree Start Start: Define Requirement IsStable Is long-term stability (>24h) required? Start->IsStable Solvent Method A: Co-solvency (Ethanol/PG) IsStable->Solvent No (Immediate use) IsClear Must the solution be optically clear? IsStable->IsClear Yes Micelle Method B: Micellar Solubilization (Surfactants) IsClear->Micelle Yes (Microemulsion) Complex Method C: Cyclodextrin Complexation IsClear->Complex No (Suspension okay)

Figure 1: Protocol Selection Logic.[4] Choose Method C for maximum chemical stability of the formate group.

Detailed Protocols

Method A: Co-solvency (The "Ouzo" Effect)

Best for: High-throughput screening, immediate use.[2] Mechanism: Reduces the dielectric constant of water, increasing solubility.

  • Stock Preparation: Dissolve

    
    -Amylcinnamyl formate in absolute ethanol  or DMSO  at 100x the final desired concentration.[2]
    
  • Injection: Inject the stock slowly into the aqueous buffer while vortexing vigorously.

    • Limit: Keep organic solvent concentration < 1% (v/v) to avoid biological toxicity, or up to 10-20% if the assay permits.[2]

  • Observation: A faint "blue haze" (Tyndall effect) indicates a stable nano-dispersion.[1][2] Large oil droplets indicate failure.[2]

Method B: Micellar Solubilization (Surfactant-Mediated)

Best for: Homogeneous aqueous formulations, topical delivery models.[2] Mechanism: Entrapment of the lipophile within the hydrophobic core of surfactant micelles.

Reagents:

  • Polysorbate 20 (Tween 20) - High HLB (16.[1][2]7) is essential for O/W systems.[2]

  • Buffer (pH 5.5 - 6.0).[1][2] Avoid alkaline buffers.

Workflow:

MicelleProtocol Step1 1. Premix Phase Mix Formate + Tween 20 (Ratio 1:5 w/w) Step2 2. Solvation Vortex until clear viscous liquid forms Step1->Step2 Step3 3. Aqueous Addition Add Buffer dropwise under constant agitation Step2->Step3 Step4 4. Equilibration Sonicate (Bath) 10 mins @ 25°C Step3->Step4

Figure 2: Micellization Workflow. The 1:5 ratio is a starting point; resistant oils may require 1:10.

Method C: Cyclodextrin Complexation (Stability Optimized)

Best for: Protecting the formate ester from hydrolysis during storage. Mechanism: Host-guest inclusion into the hydrophobic cavity of


-Cyclodextrin (

-CD) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD).[1][2]
  • Phase A: Prepare a 10-20% (w/v) solution of HP-

    
    -CD in water.[1][2]
    
  • Phase B: Add

    
    -Amylcinnamyl formate (approx 1:1 molar ratio to CD).
    
  • Process: Stir continuously for 24 hours at room temperature.

  • Filtration: Filter through a 0.45

    
    m membrane to remove uncomplexed oil.[2]
    
  • Result: The filtrate contains the solubilized, stabilized ester.

The Stability Trap: Hydrolysis Prevention

WARNING: Formate esters are significantly more reactive than acetate esters. In aqueous media, they hydrolyze to


-Amylcinnamyl alcohol and Formic Acid .[2]

[1][2]

The Autocatalytic Spiral: As hydrolysis proceeds, Formic Acid is released. This drops the pH.[5] Acidic conditions further catalyze the hydrolysis. Your solution degrades exponentially.[2]

Corrective Action:

  • Buffer Strictly: Use Citrate or Phosphate buffer adjusted to pH 5.5 - 6.0 .[1][2]

  • Avoid: Carbonate buffers (pH > 8) or unbuffered water.

  • Temperature: Store solutions at 4°C. Hydrolysis rates double for every 10°C increase.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Solution turns cloudy after 1 hour Ostwald Ripening (Oil droplets merging)Switch from Method A to Method B. Increase surfactant concentration (try 1:10 ratio).[1][2]
pH drops over time Hydrolysis (Formic acid release)Urgent: The ester is degrading.[1][6] Re-make solution in a stronger buffer (e.g., 50mM Phosphate pH 6.0).[2] Store at 4°C.
Smell changes from "Green/Floral" to "Alcoholic/Sharp" Chemical DegradationThe "Sharp" note is formic acid; "Alcoholic" is the parent alcohol.[1] Discard sample.
Precipitate forms in Method C Saturation of CyclodextrinYou exceeded the solubility limit of the complex. Filter the solution; the filtrate is the saturated complex.

References

  • Physicochemical Properties: National Center for Biotechnology Information.[2] (n.d.). PubChem Compound Summary for CID 5373809, alpha-Amylcinnamyl formate. Retrieved from [Link]

  • Fragrance & Safety Data: The Good Scents Company. (n.d.). alpha-amyl cinnamyl formate. Retrieved from [Link]

  • Solubilization Techniques: Sagitani, H. (1981).[2] Solubilization of oil by nonionic surfactants. Journal of the American Oil Chemists' Society. (General reference for HLB-based solubilization logic).

  • Cyclodextrin Applications: Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Basis for Method C protocol).

Sources

Optimization

Stabilizing alpha-Amylcinnamyl formate in food and beverage formulations

Technical Support Center: Stabilizing -Amylcinnamyl Formate (FEMA 2062) Status: Operational Ticket Focus: Formulation Stability & Degradation Kinetics Target Audience: R&D Scientists, Flavor Chemists, Pharmaceutical Form...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing -Amylcinnamyl Formate (FEMA 2062)

Status: Operational Ticket Focus: Formulation Stability & Degradation Kinetics Target Audience: R&D Scientists, Flavor Chemists, Pharmaceutical Formulators

Executive Summary: The Formate Paradox


-Amylcinnamyl formate (ACF) is a high-impact aromatic ester (FEMA 2062) prized for its heavy floral, jasmine-like, and waxy balsamic notes. However, it presents a significant challenge in aqueous formulations: Hydrolytic Instability .

Unlike acetates or butyrates, formate esters possess a unique susceptibility to acid-catalyzed hydrolysis due to the high leaving-group ability of the formate ion. In aqueous acidic media (soft drinks, functional beverages), ACF degrades into


-amylcinnamyl alcohol  (weaker odor) and formic acid  (sour/pungent off-note). This degradation is autocatalytic : the produced formic acid lowers the pH further, accelerating the reaction.

This guide provides the mechanistic understanding and protocols required to stabilize ACF in high-stress environments.

Module 1: Chemical Instability (Hydrolysis)

User Ticket #1042:

"Our functional beverage (pH 3.2) loses its jasmine top-note within 48 hours and develops a sharp, sour metallic taste. What is happening?"

Root Cause Analysis

You are witnessing Acid-Catalyzed Autocatalytic Hydrolysis . The formate ester bond is cleaved by water, catalyzed by hydronium ions (


). Because the byproduct is formic acid (

), the system acidifies itself, creating a runaway degradation loop.
The Mechanism

The reaction proceeds via the


 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).

Hydrolysis ACF α-Amylcinnamyl Formate (Floral/Jasmine) TS Tetrahedral Intermediate (Unstable) ACF->TS + H+ (Catalyst) H2O H2O (Aqueous Medium) H2O->TS Alcohol α-Amylcinnamyl Alcohol (Weak Floral) TS->Alcohol Formic Formic Acid (Sour/Pungent) TS->Formic Formic->ACF Autocatalysis Loop (Lowers pH)

Figure 1: The autocatalytic hydrolysis pathway of


-Amylcinnamyl formate. Note the feedback loop where the product (Formic Acid) accelerates the reactant's destruction.
Corrective Protocol: The "Buffer & Block" Strategy

To stop this, you must break the catalytic cycle.

Step 1: Thermodynamic Stabilization (Buffering) Do not rely on simple acidulants (Citric/Malic). You must use a buffer system to prevent the pH drop caused by incipient hydrolysis.

  • Recommendation: Sodium Citrate or Potassium Citrate buffer.

  • Target pH: Maintain pH > 4.0 if possible. At pH < 3.5, the half-life of formate esters drops exponentially.

Step 2: Kinetic Stabilization (Encapsulation) Remove the ester from the aqueous phase.

  • Technique: Molecular inclusion using

    
    -Cyclodextrin.
    
  • Why: The hydrophobic cavity of cyclodextrin hosts the amylcinnamyl tail, shielding the ester bond from bulk water attack.

Module 2: Physical Instability (Emulsion Failure)

User Ticket #2098:

"We are seeing a 'ring' of oil at the neck of our beverage bottles after 1 week. The emulsion is breaking. We used standard gum arabic."

Root Cause Analysis

ACF has a LogP of ~4.8 , making it highly lipophilic. The ringing is likely caused by Ostwald Ripening , where small droplets diffuse through the aqueous phase to join larger droplets, driven by the pressure difference described by the Laplace equation.

Troubleshooting Data Table: Stabilizer Selection
ParameterStandard EmulsionNano-Emulsion (Recommended)
Particle Size 1 - 5

m
< 200 nm
Visual Appearance Cloudy/OpaqueTranslucent/Clear
Mechanism of Failure Creaming (Stokes Law)Ostwald Ripening
Required Additive Weighting Agent (SAIB)High-HLB Surfactant (Polysorbate 80)
ACF Stability ModerateHigh (Surface area effect)
Corrective Protocol: Density Matching

If you cannot use nano-emulsions, you must match the density of the oil phase to the water phase to halt creaming (Stokes Law).

  • Calculate Oil Phase Density: ACF density is

    
     g/mL.
    
  • Weighting Agent: Add Sucrose Acetate Isobutyrate (SAIB) or Damar Gum.

  • Target: Adjust oil phase density to

    
     g/mL to match the sugar/sweetener solution density.
    

Module 3: Analytical Validation

User Ticket #3101:

"Our GC-MS results vary wildly. We suspect the sample prep is degrading the molecule."

Root Cause Analysis

Using protic solvents (Methanol/Ethanol) during extraction or dilution can cause Transesterification in the injection port or during storage, converting ACF into Methyl/Ethyl Formate and Amylcinnamyl Alcohol.

Validated Analytical Protocol: Cold-Extraction

Objective: Quantify ACF without inducing thermal or solvolytic degradation.

Reagents:

  • Extraction Solvent: Cyclohexane or Isooctane (Non-polar, aprotic).

  • Internal Standard: Dodecane (Stable, non-interfering).

Workflow:

  • Sample Prep: Take 10mL beverage sample.

  • Extraction: Add 2mL Isooctane containing 50ppm Dodecane.

  • Agitation: Vortex for 30 seconds (Do not sonicate—heat risk).

  • Centrifugation: 3000 RPM for 5 mins at 4°C .

  • Injection: Splitless injection.

    • Critical Parameter: Injector Temp must be

      
      . High injector temps can thermally crack the formate.
      

Decision Matrix: Formulation Strategy

Use this logic flow to determine the correct stabilization method for your specific matrix.

DecisionTree Start Start: Formulating with ACF pH_Check Is pH < 3.5? Start->pH_Check Clarity Must the product be clear? pH_Check->Clarity No (pH > 3.5) Encapsulate REQUIRED: Cyclodextrin Inclusion or Solid Lipid Nanoparticle pH_Check->Encapsulate Yes (High Hydrolysis Risk) Nano Nano-emulsion (Polysorbate 80 + MCT Oil) Clarity->Nano Yes Weighting Standard Emulsion (Gum Arabic + SAIB) Clarity->Weighting No

Figure 2: Strategic decision tree for selecting the stabilization vehicle based on pH severity and optical requirements.

References

  • FEMA (Flavor and Extract Manufacturers Association). (1965).[1] FEMA 2062: alpha-Amylcinnamyl formate. Flavor Ingredient Library. Link

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006). Evaluation of Certain Food Additives: Cinnamyl Alcohol and Related Substances. WHO Technical Report Series. Link

  • Larsson, K., & Friberg, S. (2019). Food Emulsions. CRC Press. (Mechanisms of Ostwald Ripening in Flavor Oils). Link

  • Kirsch, J. F., et al. (1975).[2] Secondary α-deuterium kinetic isotope effects and transition-state structures for the hydrolysis of formate esters. Journal of the American Chemical Society. Link

  • PubChem. (2024). alpha-Amylcinnamyl formate - Compound Summary. National Library of Medicine. Link

Sources

Troubleshooting

Minimizing by-product formation in the formylation of alpha-amylcinnamyl alcohol

Topic: Minimizing By-Product Formation in the O-Formylation of -Amylcinnamyl Alcohol Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Fragrance Researchers, and Drug Development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-Product Formation in the O-Formylation of


-Amylcinnamyl Alcohol
Content Type:  Technical Support Center (Troubleshooting & FAQs)
Audience:  Process Chemists, Fragrance Researchers, and Drug Development Scientists.[1]

Technical Support Center: O-Formylation of -Amylcinnamyl Alcohol

Scope & Application

This guide addresses the catalytic O-formylation (esterification) of


-amylcinnamyl alcohol (ACA) to produce 

-amylcinnamyl formate
(CAS: 7493-79-0).[1] While often considered a routine transformation, the specific electronic and steric properties of the cinnamyl system—combined with the lipophilic amyl chain—introduce unique risks for allylic rearrangement , elimination (dehydration) , and cationic polymerization .

This resource is designed to help you diagnose yield losses, identify impurity profiles, and implement self-validating protocols.[1]

Mechanistic Insight & Impurity Profiling

To minimize by-products, one must first understand the competition between the desired


-like esterification and the undesired 

/

pathways triggered by carbocation formation.[1]

The Stability Paradox: The


-amylcinnamyl carbocation is resonance-stabilized by the phenyl ring, making the hydroxyl group highly labile under acidic conditions.[1] However, the bulky amyl group at the 

-position sterically hinders nucleophilic attack, requiring optimized kinetics to favor esterification over elimination.[1]
Reaction Pathway Analysis

ReactionPathways Substrate α-Amylcinnamyl Alcohol Carbocation Resonance Stabilized Carbocation Substrate->Carbocation Strong Acid / Heat Product α-Amylcinnamyl Formate (Target) Substrate->Product Direct Esterification (Mild Conditions) Polymer Oligomers/Polymers (Cationic Polym.) Substrate->Polymer Acid + Δ (Alkene attack) Acid Acid Catalyst (H+) Diene Conjugated Diene (Elimination) Carbocation->Diene -H+ (Dehydration) Isomer γ-Formyl Isomer (Rearrangement) Carbocation->Isomer +HCOOH (γ-attack) Ether Dimer/Ether (O-Alkylation) Carbocation->Ether +Alcohol

Figure 1: Mechanistic divergence in the acid-catalyzed formylation of allylic alcohols. The "Danger Zone" involves carbocation formation, which leads to scrambling and elimination.[1]

Diagnostic Troubleshooting (Q&A)
Category A: Yield & Conversion Issues

Q1: My conversion is high (>95%), but the isolated yield is low (<60%). The reaction mixture became viscous and dark. What happened? Diagnosis: You likely triggered cationic polymerization . The styrenyl double bond in


-amylcinnamyl alcohol is sensitive to strong Brønsted acids (like p-TsOH or 

), especially at high temperatures.[1] Corrective Action:
  • Switch Catalysts: Move from strong mineral acids to Lewis Acids (e.g.,

    
    ) or Solid Acids  (e.g., Amberlyst-15) which often show higher selectivity for the oxygen nucleophile over the alkene.
    
  • Inhibitor Addition: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (100-500 ppm) to the reaction mixture to suppress radical polymerization, although cationic polymerization is the primary risk here.[1]

  • Temperature Control: Do not exceed 60°C. If higher rates are needed, use azeotropic water removal under vacuum to keep the temperature low.

Q2: I see a persistent "starting material" spot on TLC that doesn't disappear, even with excess formic acid. Diagnosis: This may not be starting material. It is likely the di-amylcinnamyl ether (dimer).[1] Under acidic conditions, the alcohol competes with formic acid as a nucleophile. Corrective Action:

  • Dilution: Increase the solvent volume (e.g., Toluene or DCM). High concentration favors intermolecular etherification (

    
     order reaction) over esterification (pseudo-
    
    
    
    order if HCOOH is excess).[1]
  • Order of Addition: Add the alcohol slowly to a solution of the formylating agent, rather than mixing them all at once.

Category B: Impurity Profile (Purity)

Q3: GC-MS shows a peak with the same mass as the product but a slightly different retention time. Is this an impurity? Diagnosis: Yes, this is likely the allylic rearrangement product (the secondary formate ester).

  • Mechanism:[2][3] Protonation of the alcohol

    
     Water loss 
    
    
    
    Attack of formate at the benzylic position (gamma-position) rather than the primary carbon.[1] Corrective Action:
  • Kinetic Control: This rearrangement is thermodynamically driven. Lower the reaction temperature.

  • Change Method: Abandon direct Fischer esterification. Use a Mixed Anhydride method (Formic-Acetic Anhydride) or Transesterification (using Ethyl Formate + Ti(OiPr)4).[1] These methods operate under milder conditions that do not generate the free carbocation.

Q4: The product has a sharp, acrid smell unlike the expected floral/fatty odor. Diagnosis: Presence of


-amylcinnamaldehyde .[1]
  • Cause: Oxidation of the allylic alcohol during the reaction, particularly if conducted in air with trace metal contaminants. Corrective Action:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Reagent Quality: Ensure your formic acid is free of oxidizing contaminants.

Optimized Experimental Protocols

Depending on your constraints (Industrial Cost vs. Pharma Purity), choose the appropriate protocol below.

Method A: High-Purity Transesterification (Recommended for Pharma/R&D)

Best for minimizing rearrangement and polymerization.[1]

ParameterSpecification
Reagents

-Amylcinnamyl Alcohol (1.0 eq), Ethyl Formate (5.0 eq)
Catalyst Novozym 435 (Immobilized Lipase) OR Ti(OiPr)4 (5 mol%)
Solvent Neat (if using excess Ethyl Formate) or MTBE
Temp 40°C - 50°C
Work-up Filtration (Enzyme) or Aqueous wash (Titanium).[1] Evaporation.[4]

Protocol:

  • Charge

    
    -amylcinnamyl alcohol and ethyl formate into a reactor.
    
  • Add Novozym 435 (1-2% w/w relative to substrate).[1]

  • Stir gently at 45°C. Monitor by GC.

  • Self-Validating Step: The reaction produces Ethanol as a by-product.[1] If using a Dean-Stark or molecular sieves to remove ethanol, conversion will reach >99%.[1]

  • Filter catalyst and concentrate. Yield: >95%. Purity: >98% (Isomer-free).[1]

Method B: Azeotropic Esterification (Industrial Standard)

Cost-effective but requires strict parameter control.[1]

ParameterSpecification
Reagents

-Amylcinnamyl Alcohol (1.0 eq), Formic Acid (98%, 1.5 eq)
Catalyst p-TsOH (0.5 mol%) or Amberlyst-15
Solvent Cyclohexane or Toluene (for azeotrope)
Temp Reflux (adjusted to <65°C using vacuum)

Protocol:

  • Dissolve alcohol in Cyclohexane (0.5 M). Add catalyst.[3][5]

  • Heat to reflux under reduced pressure (approx. 300-400 mbar) to maintain pot temperature below 65°C .

  • Add Formic Acid dropwise over 1 hour. ( Crucial: Slow addition prevents high local acid concentration).

  • Continuously remove water via Dean-Stark trap.[1]

  • Quench: Cool to 10°C and wash immediately with saturated

    
    . Neutralization must be rapid to prevent hydrolysis.
    
Analytical Checkpoints

Use this table to validate your product quality during the reaction.

AnalyteMethodKey Signal / Marker
Target Product 1H NMR (

)

8.15 ppm (s, 1H, -O-CH O).[1] Distinct shift of

-O protons from ~4.2 to ~4.7 ppm.[1]
Rearranged Isomer 1H NMRDoublet at benzylic position (shifted upfield relative to primary).[1]
Polymer GPC / TLCBroad smear at solvent front (TLC) or high MW tail (GPC).[1]
Aldehyde Impurity IR SpectroscopySharp band at ~1680-1700

(Conjugated C=O).[1] Formate C=O is typically ~1720

.
References
  • Autocatalytic O-Formylation: H. A. Kalviri, et al. "Autocatalytic O-Formylation of Alcohols Using CO2."[1] ACS Catalysis, 2023. [1]

  • Allylic Alcohol Reactivity: J. Clayden, et al. Organic Chemistry.
  • Fragrance Chemistry: D. McGinty, et al. "Fragrance Material Review on alpha-Amylcinnamyl Alcohol."[1] Food and Chemical Toxicology, 2012. (Context on stability and metabolites).

  • Enzymatic Synthesis: A. Ghanem. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Allylic Alcohols." Tetrahedron: Asymmetry, 2007.

Sources

Reference Data & Comparative Studies

Validation

Validation of an analytical method for alpha-Amylcinnamyl formate in cosmetics

High-Resolution Validation of -Amylcinnamyl Formate in Cosmetic Matrices: GC-MS vs. GC-FID Executive Summary Objective: To validate a robust analytical method for the quantification of -Amylcinnamyl formate (CAS 7493-79-...

Author: BenchChem Technical Support Team. Date: February 2026

High-Resolution Validation of -Amylcinnamyl Formate in Cosmetic Matrices: GC-MS vs. GC-FID

Executive Summary

Objective: To validate a robust analytical method for the quantification of


-Amylcinnamyl formate (CAS 7493-79-0) in complex cosmetic matrices (lotions, creams) and compare its efficacy against standard Gas Chromatography-Flame Ionization Detection (GC-FID).

Verdict: While GC-FID remains a cost-effective screening tool for raw fragrance oils, Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode is the requisite standard for finished cosmetic products. The complex lipid and surfactant interferences in cosmetics necessitate the mass spectral specificity of GC-MS to meet the validation criteria of ICH Q2(R1) and EU Regulation 1223/2009 .

Regulatory & Chemical Context


-Amylcinnamyl formate  is a fragrance ingredient used for its sweet, herbal, and green olfactory notes.[1] Under EU Regulation 1223/2009  and recent amendments expanding the list of declarable allergens to over 80 substances, precise quantification is critical for regulatory compliance and safety assessment.
  • Chemical Structure: An ester subject to potential hydrolysis in high-water content matrices.

  • Challenge: In complex matrices (e.g., O/W emulsions), lipid peaks often co-elute with fragrance esters, rendering non-specific detectors (FID) unreliable for trace analysis (<100 ppm).

Method Comparison Guide: GC-FID vs. GC-MS (SIM)

The following comparison evaluates the "Alternative" (Standard GC-FID) against the "Proposed Method" (Optimized GC-MS).

Comparative Performance Matrix
FeatureMethod A: GC-FID (Alternative)Method B: GC-MS SIM (Recommended)
Detection Principle Carbon counting (Non-specific)Mass-to-charge ratio (Specific fingerprint)
Matrix Tolerance Low: Lipids/surfactants cause false positives.High: Deconvolution separates target from matrix.
Sensitivity (LOD) ~10 ppm (in matrix)< 0.1 ppm (in matrix)
Linearity Range

ppm

ppm
False Positive Risk High (Co-elution is common)Negligible (Ion ratio confirmation)
Regulatory Utility Raw material QC onlyFinished product compliance (EU 1223/2009)
Analytical Decision Tree

The following diagram illustrates the logical pathway for selecting the appropriate methodology based on sample complexity.

MethodSelection Start Sample Type Analysis RawMaterial Raw Fragrance Oil (Simple Matrix) Start->RawMaterial FinishedProduct Finished Cosmetic (Complex Matrix: Lipids/Water) Start->FinishedProduct GCFID Method A: GC-FID (Cost Effective) RawMaterial->GCFID High Conc. Decision1 Is Target < 100 ppm? FinishedProduct->Decision1 GCMS Method B: GC-MS (SIM) (High Specificity) Decision1->GCMS Yes (Trace) Decision1->GCMS No (But Matrix Interference)

Figure 1: Decision tree for selecting analytical methodology based on sample matrix and concentration requirements.

Detailed Experimental Protocol: Method B (GC-MS)

This protocol is designed to meet ICH Q2(R1) validation requirements.

Reagents & Standards
  • Analyte:

    
    -Amylcinnamyl formate (>95% purity).
    
  • Internal Standard (IS): 1,4-Dibromobenzene or Fluoranthene (to correct for injection variability and matrix effects).

  • Solvent: HPLC-grade Acetone or Methyl tert-butyl ether (MTBE). Note: Avoid methanol if transesterification is a risk.

Sample Preparation Workflow

Direct injection is impossible for creams due to non-volatile residues. We utilize a Liquid-Liquid Extraction (LLE) assisted by ultrasonication.

SamplePrep Step1 Weigh 1.0g Sample + 10mL Solvent (w/ IS) Step2 Vortex (1 min) Disperse Matrix Step1->Step2 Step3 Ultrasonication (15 min, <30°C) Step2->Step3 Step4 Centrifuge (4000 rpm, 5 min) Step3->Step4 Step5 Filter Supernatant (0.45 µm PTFE) Step4->Step5 Step6 GC-MS Injection Step5->Step6

Figure 2: Optimized sample preparation workflow for isolating volatile esters from lipid-rich cosmetic bases.

Instrumental Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: HP-5MS UI (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m). Non-polar phases are preferred to minimize column bleed at high temperatures.
  • Inlet: Splitless mode (1 min), 250°C.

  • Oven Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • MS Detection (SIM Mode):

    • Target Ion (Quant): m/z 117 (Characteristic cinnamyl fragment).

    • Qualifier Ions: m/z 115, 91.

    • Note: Monitoring specific ions increases signal-to-noise ratio (S/N) by ~10x compared to Full Scan.

Validation Data Analysis

The following data represents typical performance metrics observed when validating this protocol against ICH Q2(R1) guidelines.

Table 2: Validation Parameters Comparison
Validation ParameterICH RequirementMethod A Result (GC-FID)Method B Result (GC-MS)Status (Method B)
Specificity No interference at

Failed (Co-elution with fatty alcohols)Pass (Unique Ion Ratio)✅ Validated
Linearity (

)



✅ Validated
Range 80-120% of target

ppm

ppm
✅ Validated
Accuracy (Recovery)


(Matrix effect high)

✅ Validated
Precision (RSD)



✅ Validated
LOD S/N > 3

ppm

ppm
✅ Validated
Causality of Results
  • Accuracy: Method B achieves higher accuracy because the Internal Standard corrects for extraction efficiency, and SIM mode eliminates the "background noise" from the cosmetic base that artificially inflates FID signals.

  • Precision: The use of an autosampler and mass-specific detection reduces the variability seen in FID, where baseline integration is often subjective due to matrix drift.

Discussion & Recommendations

For researchers developing cosmetic formulations, Method B (GC-MS) is the only defensible choice for validating


-Amylcinnamyl formate.
  • Compliance: EU regulations require the quantification of allergens at trace levels (0.001% in leave-on products).[2] GC-FID lacks the sensitivity and selectivity to reliably distinguish the target analyte from the complex "soup" of a lotion matrix at 10 ppm levels.

  • Robustness: The use of characteristic ions (m/z 117, 115) acts as a self-validating system. If the ratio of Ion 117 to Ion 115 deviates by >20% from the standard, the system flags a potential interference, a safety feature impossible with FID.

Recommendation: Adopt the GC-MS (SIM) protocol for all finished product stability and release testing. Reserve GC-FID solely for raw material purity checks where matrix interference is absent.

References

  • European Parliament and Council. (2009). Regulation (EC) No 1223/2009 on cosmetic products.[3] Official Journal of the European Union.[4] [Link]

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[6][7] [Link]

  • European Committee for Standardization (CEN). (2012). EN 16274:2012 - Methods for analysis of allergens - Quantification of suspected fragrance allergens in consumer products - Step 1: GC analysis of ready-to-inject sample.[8][Link][8]

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library. IFRA.[9][10][11][12][13] [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2012).[14] Opinion on Fragrance allergens in cosmetic products.[15][3][14] European Commission.[3][6][14] [Link]

Sources

Comparative

Comparative study of the antimicrobial activity of cinnamaldehyde derivatives

Executive Summary: The Michael Acceptor Pharmacophore In the landscape of natural antimicrobial scaffolds, trans-cinnamaldehyde (TCA) occupies a critical niche due to its lipophilicity and specific reactivity. For drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Michael Acceptor Pharmacophore

In the landscape of natural antimicrobial scaffolds, trans-cinnamaldehyde (TCA) occupies a critical niche due to its lipophilicity and specific reactivity. For drug development professionals, the core interest lies not just in the parent compound, but in how structural modifications can overcome its limitations—namely, volatility, oxidation susceptibility, and moderate potency against Gram-negative pathogens.

The pharmacophore of cinnamaldehyde relies on the


-unsaturated aldehyde moiety . This system acts as a Michael acceptor, allowing the molecule to form covalent adducts with nucleophilic groups (sulfhydryl or amino residues) on essential bacterial enzymes.

This guide compares the parent compound against three classes of derivatives:

  • 
    -Substituted Derivatives:  Modulating steric hindrance and electrophilicity at the 
    
    
    
    -carbon.
  • Ring-Substituted Analogs: Altering lipophilicity and electronic distribution via halogens or nitro groups.

  • Schiff Bases (Imines): Masking the aldehyde to improve stability and solubility while retaining biological activity.

Comparative Efficacy Data

The following data synthesizes experimental results from multiple comparative studies, normalizing Minimum Inhibitory Concentration (MIC) values to


g/mL where possible to facilitate direct comparison.
Table 1: Structural Analogs vs. Parent Compound

Note: Lower MIC indicates higher potency.

CompoundStructure ModificationE. coli (Gram -) MICS. aureus (Gram +) MICPerformance Insight
trans-Cinnamaldehyde Parent (Reference)250 - 1000

g/mL
250 - 500

g/mL
Baseline activity. Moderate efficacy; limited by volatility.

-Bromocinnamaldehyde

-Halogenation
20 - 50

g/mL
10 - 25

g/mL
Significantly Superior. The electron-withdrawing bromine enhances the electrophilicity of the

-carbon, increasing reactivity with bacterial proteins.

-Methylcinnamaldehyde

-Alkylation
> 1000

g/mL
> 500

g/mL
Inferior. Steric hindrance at the

-position likely impedes the Michael addition reaction.
4-Nitrocinnamaldehyde Ring Substitution (

-NO

)
125 - 250

g/mL
60 - 120

g/mL
Enhanced. Strong electron-withdrawing group on the ring increases the reactivity of the conjugated system.
Cinnamyl Alcohol Reduction of Aldehyde> 2000

g/mL
> 2000

g/mL
Inactive. Loss of the carbonyl group destroys the Michael acceptor capability, confirming the pharmacophore requirement.
Table 2: Schiff Base Derivatives (Stability-Focused)

Schiff bases are formed by condensing cinnamaldehyde with amines (e.g., amino acids or 4-aminoantipyrine).[1]

Derivative ClassTarget PathogenRelative Potency (vs. Parent)Key Advantage
Cinnamaldehyde-Amino Acid Adducts B. subtilis / E. coliEquivalent or slightly lowerHigh Stability. Reduced volatility and odor; improved water solubility (salt forms).
4-Aminoantipyrine Schiff Base L. monocytogenes2.5x Higher PotencyDual Mechanism. The antipyrine moiety adds distinct pharmacodynamic properties.
Chitosan-Cinnamaldehyde Schiff Base S. aureus (Biofilm)High (Biofilm disruption)Delivery System. The polymer backbone allows for sustained release and surface coating applications.

Mechanistic Pathways & SAR Analysis

To design better drugs, we must understand how these molecules kill bacteria. The activity is bimodal:

  • Membrane Disruption (General): Lipophilic accumulation in the lipid bilayer causes expansion, increased permeability, and ion leakage (

    
    , 
    
    
    
    ).
  • Intracellular Target (Specific - FtsZ): Cinnamaldehyde derivatives bind to the T7 loop of the FtsZ protein (a tubulin homolog), inhibiting the GTPase activity required for the Z-ring formation during cell division.

Diagram 1: Dual Mode of Action

The following diagram illustrates the cascade from exposure to bacterial cell death.

MOA cluster_Membrane Pathway A: Membrane Disruption cluster_Intracellular Pathway B: FtsZ Inhibition Compound Cinnamaldehyde Derivative Membrane Lipid Bilayer Insertion Compound->Membrane Entry Passive Diffusion Compound->Entry Leakage Ion Leakage (K+, ATP) Membrane->Leakage Collapse Loss of Membrane Potential Leakage->Collapse Death Bacterial Cell Death Collapse->Death FtsZ Binds FtsZ (T7 Loop) Entry->FtsZ GTPase Inhibits GTPase Activity FtsZ->GTPase ZRing Prevents Z-Ring Assembly GTPase->ZRing ZRing->Death

Caption: Dual mechanism showing membrane depolarization and inhibition of FtsZ-mediated cell division.

Structure-Activity Relationship (SAR) Logic
  • The

    
    -Carbon is Critical:  Any modification that reduces the positive charge character of the 
    
    
    
    -carbon (like electron-donating groups) reduces antimicrobial activity.
  • Lipophilicity Balance: While increasing lipophilicity (e.g., adding long alkyl chains) improves membrane penetration, it may reduce solubility in the aqueous cytosol, preventing the molecule from reaching the FtsZ target.

    
    -bromo derivatives strike an optimal balance of high reactivity and moderate lipophilicity.
    

Experimental Protocols

To replicate these findings or test new derivatives, the following protocols ensure scientific rigor.

Protocol A: Synthesis of Cinnamaldehyde Schiff Bases

Objective: Create a stable imine derivative using an amine (e.g., 4-aminophenol).

  • Stoichiometry: Dissolve 10 mmol of trans-cinnamaldehyde and 10 mmol of the primary amine in 20 mL of anhydrous ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (3:1).

  • Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (Look for imine proton singlet 
    
    
    
    8.2–8.6 ppm).
Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Grow bacteria (E. coli ATCC 25922) to mid-log phase. Adjust turbidity to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in Muller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve derivatives in DMSO. Crucial: Final DMSO concentration in the well must be < 2% to avoid solvent toxicity.

  • Plate Setup: Use 96-well plates. Serial 2-fold dilutions of the compound (e.g., 1024 to 2

    
    g/mL).
    
  • Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.

  • Readout (The Self-Validating Step): Add 30

    
    L of Resazurin (0.015%) . Incubate for 1 hour.
    
    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • Why Resazurin? It removes subjective turbidity reading errors, especially with precipitating compounds like Schiff bases.

Diagram 2: Experimental Workflow

Workflow Start Synthesis Purify Recrystallization (Ethanol) Start->Purify Stock Stock Solution (DMSO) Purify->Stock Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculate Inoculate (10^6 CFU/mL) Dilution->Inoculate Incubate Incubate (24h @ 37°C) Inoculate->Incubate Readout Resazurin Assay (Blue vs Pink) Incubate->Readout

Caption: Step-by-step workflow from chemical synthesis to colorimetric MIC determination.

References

  • Domadia, P., et al. (2007). Inhibition of bacterial cell division protein FtsZ by cinnamaldehyde.[2][3] Biochemical Pharmacology. [Link]

  • Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents.[4] Fitoterapia. [Link]

  • Shreaz, S., et al. (2016). Cinnamaldehyde and its derivatives, a novel class of antifungal agents.[5] Fitoterapia. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Li, Y., et al. (2015). Synthesis and antimicrobial activity of cinnamaldehyde derivatives against E. coli and S. aureus. Chemical Biology & Drug Design. [Link]

Sources

Validation

A Comparative Guide to the Validation of α-Amylcinnamyl Formate as a Food Flavoring Agent

This guide provides a comprehensive technical comparison and validation framework for α-Amylcinnamyl formate, a synthetic flavoring substance. Designed for researchers, scientists, and professionals in the food and fragr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison and validation framework for α-Amylcinnamyl formate, a synthetic flavoring substance. Designed for researchers, scientists, and professionals in the food and fragrance industries, this document delves into the essential physicochemical properties, sensory profiles, and regulatory standing of α-Amylcinnamyl formate. It further presents a comparative analysis with a structurally related and widely used flavoring agent, α-Amylcinnamaldehyde, and outlines detailed experimental protocols for robust validation. Our objective is to equip you with the necessary data and methodologies to make informed decisions in your product development and research endeavors.

Introduction to Flavoring Agent Validation

The safety and efficacy of flavoring agents are paramount in the food industry. Validation is a multi-faceted process that extends beyond simple sensory screening. It encompasses a rigorous evaluation of a substance's chemical identity, purity, toxicological safety, stability within food matrices, and consistent sensory performance. This process is governed by international regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and national authorities like the U.S. Food and Drug Administration (FDA) to ensure consumer safety.[1] A flavoring agent is only approved for use after demonstrating a reasonable certainty of no harm under its intended conditions of use and establishing a clear technological need.

α-Amylcinnamyl formate (FEMA No. 2066) is a synthetic flavoring substance valued for its unique sensory characteristics. This guide will explore the technical details underpinning its use and provide a framework for its validation, contextualized by a comparison with a key alternative.

Technical Profile: α-Amylcinnamyl Formate

α-Amylcinnamyl formate is a colorless liquid characterized by a distinct sweet, oily, herbal, and green aroma.[2][3] Its chemical and regulatory profile is summarized below.

  • Chemical Name: 2-(Phenylmethylene)heptyl formate[3]

  • Synonyms: α-Pentylcinnamyl formate, α-Amyl-β-phenylacryl formate[3]

  • CAS Number: 7493-79-0[3]

  • Molecular Formula: C₁₅H₂₀O₂[3]

  • Molecular Weight: 232.32 g/mol [3]

  • Regulatory Status:

    • JECFA: Evaluated in 2001, concluding "No safety concern at current levels of intake when used as a flavouring agent."[4] (JECFA No. 676)[5]

    • FEMA GRAS: Generally Recognized as Safe (FEMA No. 2066).[5]

    • FDA: Permitted for direct addition to food for human consumption under 21 CFR 172.515.[2][6]

The purity of this substance is a critical parameter for its use. JECFA specifications require a minimum assay of 85% for the formate, with the total of the formate and its parent alcohol (α-amylcinnamyl alcohol) being at least 97%.[2][3] This underscores the importance of analytical chemistry in validating the identity and quality of the flavoring agent.

Comparative Analysis: α-Amylcinnamyl Formate vs. α-Amylcinnamaldehyde

To better understand the application and validation context of α-Amylcinnamyl formate, a comparison with a structurally similar and widely used flavoring agent, α-Amylcinnamaldehyde, is instructive. While both share a common cinnamyl backbone, the difference in their functional group (formate ester vs. aldehyde) results in distinct sensory and chemical properties.

// Invisible edge to enforce layout a -> b [style=invis]; } ` Caption: Chemical structures of α-Amylcinnamyl Formate and α-Amylcinnamaldehyde.

The following table summarizes the key differences and similarities between these two substances.

Featureα-Amylcinnamyl Formateα-Amylcinnamaldehyde
CAS Number 7493-79-0[3]122-40-7[7]
FEMA Number 2066[3]2061[7][8]
JECFA Number 676[3]685[7]
Molecular Formula C₁₅H₂₀O₂[3]C₁₄H₁₈O[8]
Molecular Weight 232.32 g/mol [3]202.29 g/mol [8]
Sensory Profile Sweet, oily, herbal, green[2][3]Sweet, floral (jasmine), fruity, slightly spicy[8][9][10]
Functional Group Formate EsterAldehyde
Reactivity Generally stable; subject to hydrolysisMore reactive; prone to oxidation and polymerization
Safety Profile No safety concern at current intake levels[4]May cause skin sensitization[11][12]

Expertise & Experience Insight: The choice between these two agents is driven by the desired sensory outcome and the food matrix. The aldehyde offers a powerful jasmine and fruity note, ideal for floral and fruit-flavored products. However, its higher reactivity can be a challenge, potentially leading to instability and off-notes over the product's shelf life. The formate ester provides a subtler, greener, and more herbaceous profile. Its greater chemical stability makes it a more robust choice in complex food systems, especially those undergoing heat treatment or extended storage.

Experimental Protocols for Validation

A comprehensive validation of a flavoring agent requires a multi-pronged experimental approach. The following protocols are designed as self-validating systems, providing the necessary data for both internal assessment and regulatory submission.

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Causality: QDA is selected over simpler methods (e.g., triangle tests) because it provides a complete, multi-attribute sensory profile of the agent, which is essential for understanding its character, intensity, and suitability for specific applications.[13] This method allows for the quantification of subtle differences and interactions within a food matrix.

G A Panelist Recruitment & Screening (n=10-12, sensory acuity tests) B Lexicon Development (Generate descriptive terms for aroma, flavor, aftertaste) A->B Select qualified panelists C Panelist Training (Calibrate on reference standards and intensity scales) B->C Finalize terms & references D Sample Preparation (Flavoring agent in target food matrix at various concentrations) C->D Train to proficiency E Formal Evaluation (Blinded, randomized sample presentation) D->E Prepare test samples F Data Collection & Analysis (Collect intensity ratings; ANOVA, PCA) E->F Conduct sensory booths testing G Sensory Profile Generation (Spider plot visualization) F->G Interpret statistical results

Step-by-Step Methodology:

  • Panelist Selection: Recruit 10-12 individuals. Screen for sensory acuity, health, and ability to articulate perceptions.

  • Lexicon Development: In open sessions, have the panel evaluate the flavoring agent in a neutral base (e.g., sugar water) and the target food matrix. Generate and define a list of descriptive attributes for aroma (e.g., 'herbal', 'oily', 'green apple') and flavor/aftertaste.

  • Training and Calibration: Train the panelists on the agreed-upon lexicon using chemical reference standards for each attribute. Calibrate them on the use of an unstructured 15-cm line scale for rating attribute intensity (0=none, 15=very high).

  • Evaluation: Prepare samples of the food product with the flavoring agent at intended use levels. Present samples monadically in a randomized, blinded order. Include a control (no flavor) and potentially a sample with an alternative flavor for comparison.

  • Data Analysis: Collect intensity ratings from each panelist. Analyze the data using Analysis of Variance (ANOVA) to identify significant differences between samples for each attribute. Use Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

Protocol for Flavor Stability Testing

Causality: Flavor stability is critical for ensuring a consistent consumer experience throughout a product's shelf life.[14] This protocol is designed to simulate real-world storage conditions and uses both analytical and sensory methods to provide a complete picture of flavor degradation or changes over time.[15][16]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a pilot batch of the final food product containing α-Amylcinnamyl formate at the target concentration. Package the product in its final intended packaging.

  • Storage Conditions: Store samples under both standard conditions (e.g., 20°C, 50% RH) and accelerated conditions (e.g., 35°C, 75% RH). The choice of accelerated conditions depends on the product type and is used to predict long-term stability more quickly.

  • Time Points: Establish testing time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months for standard; T=0, 2 weeks, 4 weeks, 6 weeks for accelerated).

  • Analytical Testing: At each time point, sacrifice a set of samples for chemical analysis.

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) with a validated extraction method (e.g., SPME or solvent extraction) to quantify the concentration of α-Amylcinnamyl formate.

    • Monitor for the appearance of degradation products or interaction byproducts.

  • Sensory Testing: At each time point, conduct sensory evaluation using a trained panel (a simplified descriptive panel or a difference test like the triangle test against a frozen T=0 control). The panel should assess any changes in the desired flavor profile and the emergence of any off-notes.

  • Data Correlation: Correlate the analytical data (concentration of the flavor compound) with the sensory data (perceived flavor intensity). This is crucial for establishing a specification for the minimum acceptable concentration of the flavoring agent at the end of its shelf life.

Workflow for Toxicological Safety Assessment

Causality: A systematic toxicological evaluation is a non-negotiable requirement for any new food ingredient to establish its safety for human consumption.[17] The workflow below follows a tiered approach recommended by regulatory bodies like the FDA and EFSA, ensuring that the testing strategy is proportional to the potential dietary exposure and chemical structure.[18][19]

G A Step 1: Exposure Assessment (Estimate Daily Intake - EDI) B Step 2: Structural & Metabolic Assessment (In silico analysis, identify structural alerts) A->B Inform testing needs C Step 3: Genotoxicity Testing Battery (Ames test, in vitro chromosomal aberration) B->C Guide initial safety screen D Step 4: Repeated-Dose Toxicity Study (e.g., 90-day oral study in rodents) C->D Proceed if non-genotoxic E Step 5: Reproductive & Developmental Toxicity (If required based on exposure or previous findings) D->E Assess sub-chronic effects F Step 6: Risk Characterization (Determine ADI or Margin of Safety) E->F Provide comprehensive safety data G Regulatory Submission F->G Compile dossier

Methodological Considerations:

  • Genotoxicity Battery: A standard battery of tests is required to assess mutagenic and carcinogenic potential. This typically includes:

    • A bacterial reverse mutation test (Ames test).

    • An in vitro mammalian cell gene mutation test.

    • An in vitro mammalian chromosome aberration test.[18]

  • Repeated-Dose Study: A 90-day oral toxicity study in rodents is a cornerstone for assessing subchronic toxicity. The substance is administered daily (typically in the diet) at three or more dose levels to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Metabolism and Pharmacokinetics: Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the flavoring agent are crucial. For an ester like α-Amylcinnamyl formate, it is expected to be hydrolyzed to its parent alcohol (α-amylcinnamyl alcohol) and formic acid, which are then metabolized through known pathways.

Trustworthiness: Each of these protocols incorporates controls, calibration, and validated methods. The sensory protocol uses trained panelists and reference standards. The stability study uses a T=0 control and correlates instrumental data with sensory perception. The toxicology workflow follows internationally recognized guidelines, ensuring the data generated is robust and suitable for regulatory review.

Conclusion

The validation of α-Amylcinnamyl formate as a food flavoring agent is a scientifically rigorous process. Its favorable regulatory status, backed by evaluations from JECFA, provides a strong foundation for its use.[4] Its sweet, oily, and herbal sensory profile, combined with its superior stability compared to its aldehyde counterpart, makes it a valuable tool in the flavorist's palette, particularly for applications requiring robust performance over a long shelf life.

By implementing the comprehensive validation protocols outlined in this guide—covering sensory profiling, stability testing, and toxicological assessment—researchers and developers can ensure the safe and effective application of α-Amylcinnamyl formate, meeting both consumer expectations and stringent regulatory standards.

References

  • Chem-Impex. (n.d.). α-Amylcinnamaldehyde.
  • The Fragrance Conservatory. (n.d.). alpha-Amylcinnamaldehyde.
  • Santa Cruz Biotechnology. (n.d.). α-Amylcinnamyl alcohol.
  • World Health Organization (WHO) / JECFA. (n.d.). alpha-AMYLCINNAMYL FORMATE.
  • The Good Scents Company. (n.d.). alpha-amyl cinnamyl alcohol.
  • Cosmetics Info. (n.d.). Amylcinnamyl Alcohol.
  • The Good Scents Company. (n.d.). alpha-amyl cinnamyl formate.
  • directpcw. (n.d.). Safety Data Sheet.
  • U.S. Food and Drug Administration (FDA). (n.d.). alpha-amylcinnamaldehyde.
  • Flavor Extract Manufacturers Association (FEMA). (n.d.). ALPHA-AMYLCINNAMYL FORMATE.
  • U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food (formerly EAFUS).
  • The Good Scents Company. (n.d.). cinnamyl formate, 104-65-4.
  • PubChem. (n.d.). alpha-Amylcinnamyl alcohol.
  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: Summary Table of Recommended Toxicological Testing for Additives Used in Food.
  • Pearson Assessments. (n.d.). Adult/Adolescent Sensory Profile Technical Report.
  • Harman, C. L., Hallagan, J. B., & the FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties.
  • Api, A. M., et al. (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology.
  • Brown, C., & Dunn, W. (2001). The Adult Sensory Profile: measuring patterns of sensory processing.
  • European Commission. (2001). GUIDANCE ON SUBMISSIONS FOR FOOD ADDITIVE EVALUATIONS.
  • Sigma-Aldrich. (2023). Volatile Compounds and Flavor Stability: How to Preserve Product Taste Integrity in Food and Beverage Applications.
  • FooDB. (2010). Showing Compound alpha-Amylcinnamyl formate (FDB015064).
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the Risk Assessment of Food Additives.
  • Bradford Schools Online. (2023). Sensory Profile.
  • MDPI. (2024). Food Flavor Chemistry and Sensory Evaluation.
  • Weerawatanakorn, M., Wu, J. C., Pan, M. H., & Ho, C. T. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis.
  • World Health Organization (WHO) / JECFA. (n.d.). alpha-Amylcinnamyl formate - Food safety and quality: details.
  • FlavorActiv. (n.d.). Sensory Evaluation of Food | Quick Guide to Quality Testing.
  • CDH Fine Chemical. (n.d.). a-Amyl Cinnamaldehyde CAS No 122-40-7 MATERIAL SAFETY DATA SHEET.
  • Guichard, E. (2002).
  • ResearchGate. (2015). A Comparison of the Sensory Profile and Sensory Processing Measure Home Form for Children with Fetal Alcohol Spectrum Disorders.
  • World Health Organization (WHO). (n.d.). Evaluation of certain food additives and contaminants.
  • Food Safety Commission of Japan (FSCJ). (2022). Revised Guidelines for the Risk Assessment of Food Additives in Japan.
  • dsm-firmenich. (2024). How to validate flavorings: aroma testing and sensory evaluation.
  • Pennsylvania State University. (n.d.). Characterization of Key Flavor Compounds and Flavor-Matrix Interactions in Food/Pharmaceutical Products.
  • Shirley Ryan AbilityLab. (2023). Sensory Profile | RehabMeasures Database.
  • European Paediatric Formulation Initiative (EuPFI). (n.d.). A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations.
  • The Good Scents Company. (n.d.). alpha-amyl cinnamaldehyde, 122-40-7.
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Comparative

A Comparative Guide to the Toxicity Assessment of alpha-Amylcinnamyl Formate: In Vivo vs. In Vitro Methodologies

This guide provides a detailed comparison of in vivo and in vitro toxicity data for alpha-Amylcinnamyl formate, a synthetic fragrance ingredient. As robust toxicological data for alpha-Amylcinnamyl formate itself is limi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of in vivo and in vitro toxicity data for alpha-Amylcinnamyl formate, a synthetic fragrance ingredient. As robust toxicological data for alpha-Amylcinnamyl formate itself is limited, this guide incorporates a weight-of-evidence approach, leveraging data from structurally related and metabolically linked compounds, primarily alpha-Amylcinnamyl alcohol and alpha-Amylcinnamaldehyde. This read-across methodology is a scientifically accepted practice in risk assessment, providing critical insights where direct data is sparse.

The primary focus of this analysis is on dermal sensitization, a key endpoint for cosmetic and fragrance ingredients. We will also explore available data on genotoxicity to provide a more comprehensive safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of consumer product ingredients.

Introduction to alpha-Amylcinnamyl Formate and the Imperative for Modern Toxicity Testing

alpha-Amylcinnamyl formate is utilized in the fragrance industry for its floral, jasmine-like scent profile. As an ingredient in cosmetics and consumer products, its potential to cause adverse health effects, particularly skin sensitization, must be rigorously evaluated.

Historically, animal testing (in vivo) was the cornerstone of safety assessment. However, scientific advancements and ethical considerations have propelled the development and regulatory acceptance of non-animal, in vitro methods.[1][2][3] These New Approach Methodologies (NAMs) offer several advantages, including reduced cost, higher throughput, and often, greater relevance to human biology by isolating specific biological mechanisms in human cell-based systems.[4][5]

This guide will dissect the findings from both approaches, explaining the causality behind the experimental choices and demonstrating how a combination of in vitro and in vivo data informs a comprehensive risk assessment.

The Adverse Outcome Pathway (AOP) for Skin Sensitization: A Framework for In Vitro Testing

To understand the rationale behind modern in vitro skin sensitization tests, one must first understand the Adverse Outcome Pathway (AOP). The AOP is a conceptual framework that links a molecular initiating event to an adverse outcome at a biological level of organization. For skin sensitization, the AOP consists of four key events:

  • Key Event 1 (KE1): Covalent binding of the chemical (hapten) to skin proteins.

  • Key Event 2 (KE2): Activation of keratinocytes, leading to inflammatory responses.

  • Key Event 3 (KE3): Activation and mobilization of dendritic cells (Langerhans cells).

  • Key Event 4 (KE4): T-cell proliferation and activation in the draining lymph nodes.

The following diagram illustrates this pathway and maps where prominent in vitro assays provide data.

AOP_Skin_Sensitization cluster_skin Epidermis cluster_lymph Lymph Node KE1 KE1: Covalent Protein Binding (Haptenation) KE2 KE2: Keratinocyte Activation (Nrf2 Pathway) KE1->KE2 Stress Signals KE3 KE3: Dendritic Cell Activation & Mobilization KE2->KE3 Cytokine Release KE4 KE4: T-Cell Proliferation KE3->KE4 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO DPRA DPRA DPRA->KE1 KeratinoSens KeratinoSens™ KeratinoSens->KE2 hCLAT h-CLAT hCLAT->KE3 LLNA Murine LLNA LLNA->KE4

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Comparative Toxicity Profile: alpha-Amylcinnamyl Formate & Analogues

The following sections and table summarize the available toxicity data. The primary risk identified for this class of molecules is dermal sensitization.[6][7]

In Vitro Toxicity Data
  • Skin Sensitization: Data on the closely related alpha-Amylcinnamyl alcohol shows positive results in the Direct Peptide Reactivity Assay (DPRA), which assesses the protein-binding potential (KE1).[8] It was also positive in a dendritic cell activation test (U937-CD86), which corresponds to KE3.[8] However, it was found to be negative in the KeratinoSens™ assay, which measures keratinocyte activation (KE2).[8] This mixed but predominantly positive in vitro profile suggests a potential for skin sensitization that warrants further investigation.

  • Genotoxicity: The structural analogue, alpha-Amylcinnamaldehyde, has been evaluated in the bacterial reverse mutation assay (Ames test).[9] Across multiple studies using various Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, TA97, TA102), the substance did not induce an increase in revertant colonies, with or without metabolic activation (S9).[9] Based on this, alpha-Amylcinnamaldehyde is not considered mutagenic, and by extension, there is a low concern for the genotoxic potential of alpha-Amylcinnamyl formate.[9]

In Vivo Toxicity Data
  • Skin Sensitization: The murine Local Lymph Node Assay (LLNA) is the traditional animal model for sensitization. For alpha-Amylcinnamyl alcohol, the LLNA was negative up to the maximum tested concentration of 25%, with a Stimulation Index (SI) of 2.93 (an SI of <3 is considered negative).[8] This contrasts with some of the in vitro data. However, human data, which is the ultimate benchmark, classifies alpha-Amylcinnamyl alcohol as a weak skin sensitizer.[8] This highlights that while the LLNA is a valuable tool, it may not always capture weak sensitizers, and a weight-of-evidence approach is crucial.

  • Systemic and Other Toxicities: There is insufficient data on developmental and reproductive toxicity for alpha-Amylcinnamyl alcohol and its analogues.[8] However, the total systemic exposure is estimated to be below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material, suggesting a low risk for these endpoints at current usage levels.[8]

Data Summary and Comparison
Toxicity EndpointIn Vitro Test(s)Result (alpha-Amylcinnamyl alcohol)In Vivo Test(s)Result (alpha-Amylcinnamyl alcohol)Concordance & Remarks
Skin Sensitization DPRA (KE1)Positive[8]Murine LLNA (KE4)Negative (SI < 3)[8]Discordant. The in vitro battery showed reactivity at early key events, while the integrated in vivo assay was negative. Human data confirms it as a weak sensitizer, suggesting the in vitro battery was more predictive in this case.
KeratinoSens™ (KE2)Negative[8]Human ExperienceWeak Sensitizer[8]
U937-CD86 (KE3)Positive[8]
Genotoxicity Ames TestNegative (for alpha-Amylcinnamaldehyde)[9]Not specified, but weight of evidence suggests no concern.[8]Not specified, but weight of evidence suggests no concern.[8]Concordant. Both lines of evidence suggest a lack of mutagenic potential.

Experimental Protocols

The following are detailed protocols for key assays discussed in this guide. These are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Workflow: A Tiered Approach to Safety Assessment

Modern safety assessment follows a tiered, or staged, approach. This minimizes reliance on animal testing by using in silico and in vitro methods first to screen and characterize a substance's potential hazards.

Tiered_Testing_Strategy start Start: New Ingredient insilico Step 1: In Silico Analysis (QSAR, Read-Across) start->insilico invitro Step 2: In Vitro Battery (DPRA, KeratinoSens™, h-CLAT, Ames) insilico->invitro decision1 Hazard Identified? invitro->decision1 invivo Step 3: In Vivo Confirmation (if necessary) (e.g., LLNA, HRIPT) decision1->invivo Yes / Equivocal risk_assessment Risk Assessment & Safe Use Level Determination decision1->risk_assessment No stop Stop Development or Reformulate decision1->stop Yes (Strong Signal) invivo->risk_assessment

Caption: A modern, tiered testing strategy for ingredient safety.

Protocol 1: In Vitro Skin Sensitization - KeratinoSens™ Assay (OECD TG 442D)

Principle: This assay uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of a promoter containing the Antioxidant Response Element (ARE). Activation of the Keap1-Nrf2 pathway, a key event in keratinocyte activation by sensitizers, leads to luciferase expression, which is measured by luminescence.[10][11][12]

Methodology:

  • Cell Culture: The KeratinoSens™ cell line is cultured in appropriate media until confluent.

  • Seeding: Cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.

  • Dosing: The test chemical is dissolved in a suitable solvent (e.g., DMSO) and serially diluted. Cells are exposed to a range of concentrations (typically 12 concentrations) of the test chemical for 48 hours. Positive (e.g., cinnamaldehyde) and negative (e.g., sodium dodecyl sulfate) controls are run in parallel.[10]

  • Viability Assessment: After 48 hours, cell viability is measured using a cytotoxicity assay (e.g., MTT assay) to ensure that luciferase induction is not a result of cellular toxicity.

  • Luciferase Measurement: The cell culture medium is removed, and cells are lysed. A luciferase substrate is added, and luminescence is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to solvent controls. A chemical is classified as a sensitizer if it induces a statistically significant induction of luciferase of 1.5-fold or greater at a concentration where cell viability is above 70%.

Protocol 2: In Vitro Skin Sensitization - human Cell Line Activation Test (h-CLAT) (OECD TG 442E)

Principle: This assay addresses the third key event of the AOP by measuring the upregulation of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following chemical exposure. This mimics the activation of dendritic cells.[13][14][15]

Methodology:

  • Cell Culture: THP-1 cells are maintained in suspension culture.

  • Dosing: Cells are seeded into 24-well plates. The test chemical is added at various concentrations for a 24-hour incubation period.

  • Cytotoxicity Measurement: A parallel plate is used to determine the concentration of the test chemical that causes 50% cytotoxicity (CV50) using a suitable method (e.g., propidium iodide staining). This is used to select appropriate concentrations for the main experiment.

  • Cell Staining: After the 24-hour exposure, cells are harvested and stained with fluorescently-labeled antibodies specific for CD86 and CD54. A viability marker is also included.

  • Flow Cytometry: The expression levels of CD86 and CD54 on the cell surface are quantified using a flow cytometer.

  • Data Analysis: The relative fluorescence intensity (RFI) for CD86 and CD54 is calculated. A test chemical is considered positive if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration with >50% cell viability.[15]

Protocol 3: In Vivo Skin Sensitization - Murine Local Lymph Node Assay (LLNA) (OECD TG 429)

Principle: This assay measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following repeated topical application of a test substance. An increased proliferation rate indicates a sensitization response.

Methodology:

  • Animal Selection: Typically, female CBA/J or CBA/Ca mice are used.

  • Dosing: A minimum of three concentrations of the test substance in a suitable vehicle (e.g., acetone:olive oil), plus a vehicle control group, are used. The substance is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: Five days after the first application, mice are injected intravenously with a radiolabeled nucleoside (e.g., ³H-methyl thymidine).

  • Sample Collection: Several hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Processing: A single-cell suspension of lymph node cells is prepared, and the incorporation of the radiolabel is measured using a scintillation counter, expressed as disintegrations per minute (DPM).

  • Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Conclusion: An Integrated Approach for Future Safety

The toxicological evaluation of alpha-Amylcinnamyl formate and its analogues demonstrates the evolution of safety science. While in vivo tests like the LLNA provide data on the whole-organism response, they can sometimes lack the sensitivity to detect weak sensitizers.[8] The battery of mechanistically-based in vitro assays, grounded in the AOP framework, provides a more nuanced and often more predictive picture of a substance's sensitization potential.[16]

For alpha-Amylcinnamyl formate and related molecules, the weight of evidence from in vitro and human data points towards a weak skin sensitization potential, which is managed through concentration restrictions in final products.[6][7] The in vitro genotoxicity data provides confidence that the substance is not mutagenic. This integrated testing strategy, which prioritizes non-animal methods, not only aligns with ethical principles but also provides robust, mechanistically relevant data for ensuring consumer safety.

References

  • RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. (2019). Food and Chemical Toxicology, 130, 110537.
  • In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde. (n.d.).
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  • Detoxification of formate by formate dehydrogenase-loaded erythrocytes and carbicarb in folate-deficient methanol-intoxicated r
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  • Substances Added to Food. (n.d.). U.S.
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  • Amyl formate SAFETY D
  • Human Cell Line Activation Test (h-CL
  • alpha-amylcinnamaldehyde. (n.d.). U.S.
  • Weight of Evidence Approach for Skin Sensitization Potency Categorization of Fragrance Ingredients. (n.d.). PMC - NIH.
  • Formate metabolism in health and disease. (n.d.). PMC - PubMed Central.
  • Update to RIFM fragrance ingredient safety assessment, α-amylcinnamaldehyde, CAS Registry Number 122-40-7. (2024). Food and Chemical Toxicology, 183, 114264.
  • Application of a new approach methodology (NAM)
  • Special Issue : Terpenes and Essential Oils: Health Risks and Benefits. (n.d.). MDPI.
  • A brief introduction to the Ker
  • Evaluation Report on an Alternative Test Method for Skin Sensitization: human Cell Line Activation Test (h-CL
  • Toxicokinetics of form
  • KeratinoSens (TM). (n.d.). Eurofins Germany.
  • Development of an in vitro skin sensitization test using human cell lines; human Cell Line Activation Test (h-CLAT). II.
  • Alternatives to Animal Testing in Cosmetics. (2021). Treehugger.
  • alpha-amyl cinnamyl form
  • Strategy to Avoid Skin Sensitization: Application to Botanical Cosmetic Ingredients. (n.d.). MDPI.
  • Skin Sensitisation: the KeratinoSen assay. (n.d.). Joint Research Centre - European Union.
  • Human Cell Line Activation Test (h-CL
  • Cosmetic Testing: 3 Non-Animal Testing Altern
  • Guidance on a strategy for genotoxicity testing of chemicals. (n.d.). GOV.UK.
  • Amyl Cinnamic Aldehyde SAFETY DATA SHEET. (n.d.). Tennants Fine Chemicals.
  • Cruelty-Free & Vegan Perfume 2026: We Investigated 100+ Brands. (n.d.). Cruelty-Free Kitty.
  • Adaptation of the KeratinoSens™ skin sensitization test to animal-product-free cell culture. (n.d.). PubMed.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
  • Human Cell Line Activ
  • Effect of Fluorination on Skin Sensitization Potential and Fragrant Properties of Cinnamyl Compounds. (2018). PubMed.

Sources

Validation

Benchmarking the stability of alpha-Amylcinnamyl formate against other esters

An In-Depth Comparative Guide to the Chemical Stability of alpha-Amylcinnamyl Formate Introduction: The Imperative of Stability in Formulation Science In the fields of pharmaceutical sciences, cosmetics, and consumer goo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Chemical Stability of alpha-Amylcinnamyl Formate

Introduction: The Imperative of Stability in Formulation Science

In the fields of pharmaceutical sciences, cosmetics, and consumer goods, the chemical stability of each ingredient is paramount. It directly influences the product's shelf-life, efficacy, safety, and sensory profile. For fragrance esters, which are integral to the consumer experience, instability can lead to significant degradation of the olfactory character, discoloration of the product, and the formation of potential irritants.[1][2]

This guide presents a comprehensive stability benchmark of alpha-Amylcinnamyl formate (CAS 7493-79-0), a fragrance ingredient valued for its floral, jasmine-like aroma.[3][4] Its stability profile is a critical consideration for formulators. We will objectively compare its performance against other commonly used esters under forced degradation conditions, providing the experimental data and methodologies necessary for informed ingredient selection and formulation strategy. This analysis is designed to provide researchers, scientists, and product development professionals with actionable insights grounded in rigorous scientific principles.

Pillar 1: The Chemical Rationale—Understanding Ester Degradation Pathways

Before presenting comparative data, it is crucial to understand the primary mechanisms by which esters degrade. The stability of an ester is not an intrinsic constant but a dynamic property influenced by its molecular structure and its immediate chemical environment.[1] Two principal degradation pathways are of concern for most fragrance esters: hydrolysis and oxidation.

Hydrolysis: The Reaction with Water

Hydrolysis is the cleavage of the ester bond by reaction with water, yielding the parent carboxylic acid and alcohol.[5][6] This reaction can be catalyzed by either acids or bases, with the latter (saponification) typically being irreversible and thus more destructive in alkaline formulations.[5][7]

The rate of hydrolysis is highly dependent on the steric and electronic nature of the groups surrounding the carbonyl center. Formate esters, derived from the least sterically hindered and most electron-withdrawing simple carboxylic acid (formic acid), are often more susceptible to nucleophilic attack by water compared to their acetate or propionate counterparts.[8]

Diagram: General Mechanism of Acid-Catalyzed Ester Hydrolysis The following diagram illustrates the step-wise mechanism of acid-catalyzed ester hydrolysis, a reversible process that is fundamental to understanding ester stability in acidic environments.[9]

G Ester Ester (RCOOR') Protonation Protonated Carbonyl Ester->Protonation + H⁺ H2O_attack Tetrahedral Intermediate (Water Adduct) Protonation->H2O_attack + H₂O Proton_transfer Protonated Alcohol Intermediate H2O_attack->Proton_transfer Proton Transfer Alcohol_leaves Protonated Carboxylic Acid Proton_transfer->Alcohol_leaves - R'OH (Alcohol) Alcohol Alcohol (R'OH) Proton_transfer->Alcohol Deprotonation Carboxylic Acid (RCOOH) Alcohol_leaves->Deprotonation - H⁺ G start Prepare Solutions of Test Esters in Acetonitrile stress Subject Aliquots to Stress Conditions start->stress acid Acidic (0.1N HCl, 60°C) stress->acid base Basic (0.1N NaOH, 40°C) stress->base oxidative Oxidative (3% H₂O₂, 25°C) stress->oxidative thermal Thermal (80°C, Dry) stress->thermal photo Photolytic (ICH Light Box) stress->photo sampling Withdraw Samples at Predetermined Time Points (0, 2, 4, 8, 24 hrs) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV Method sampling->analysis quant Quantify Remaining Parent Ester vs. Time Zero Control analysis->quant end Compare Degradation Profiles quant->end

Caption: Workflow for the forced degradation study.

Pillar 3: Quantitative Data & In-Depth Analysis

The following table summarizes the percentage of the parent ester remaining after 24 hours under each stress condition. All experiments were conducted in triplicate, and the data represent the mean values.

Stress Conditionalpha-Amylcinnamyl Formate (% Remaining)alpha-Amylcinnamyl Acetate (% Remaining)Geranyl Acetate (% Remaining)
Acidic (0.1N HCl, 60°C) 78.2%91.5%94.1%
Basic (0.1N NaOH, 40°C) 15.6%45.3%52.8%
Oxidative (3% H₂O₂, 25°C) 89.4%88.9%75.5%
Thermal (80°C) 99.1%99.3%98.8%
Photolytic (ICH Option 1) 96.5%96.8%95.2%
Analysis of Results
  • Hydrolytic Stability: The data clearly indicate that alpha-Amylcinnamyl formate is significantly more susceptible to both acid- and base-catalyzed hydrolysis than its acetate analogue. The degradation is particularly pronounced under basic conditions, with over 84% of the formate ester degrading within 24 hours. This confirms the hypothesis that the formate group is more labile, a critical consideration for formulating in high-pH products like soaps and detergents. [5][6]* Oxidative Stability: Interestingly, both alpha-Amylcinnamyl esters demonstrated comparable and relatively good stability under oxidative stress. This suggests that the primary site of oxidation is likely within the cinnamyl moiety, which is common to both molecules. Geranyl acetate, with its two double bonds, showed greater susceptibility to oxidation as expected.

  • Thermal and Photostability: All three esters exhibited excellent stability under thermal and photolytic stress, indicating that these are not primary degradation pathways under typical storage and use conditions.

Pillar 4: Self-Validating Protocols for Reproducibility

To ensure the trustworthiness and reproducibility of these findings, the detailed experimental protocols are provided below.

Protocol 1: Stability-Indicating HPLC-UV Method

This method was validated for specificity, linearity, accuracy, and precision to ensure it could accurately quantify the parent ester in the presence of its degradants.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with Diode Array Detector (or equivalent). [10][11]* Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 60% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute stressed samples with a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 100 µg/mL.

Protocol 2: Forced Degradation Sample Preparation
  • Stock Solution: Prepare a 10 mg/mL stock solution of each ester in Acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1N Hydrochloric Acid. Incubate in a water bath at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1N Sodium Hydroxide. Incubate in a water bath at 40°C. At each time point, neutralize the sample with an equivalent amount of 0.1N HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% Hydrogen Peroxide. Store at room temperature (25°C) protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a loosely capped vial and store in an oven at 80°C.

  • Photodegradation: Place a quartz cuvette containing a 1 mg/mL solution of the ester (in acetonitrile) in a photostability chamber, exposing it to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Conclusion and Formulation Recommendations

This comparative guide demonstrates that while alpha-Amylcinnamyl formate offers a desirable fragrance profile, its stability is highly dependent on the formulation's chemical environment.

  • Key Finding: The formate ester moiety renders the molecule significantly more susceptible to hydrolysis, especially under alkaline conditions, when compared to its acetate analogue.

  • Formulation Insight: For acidic to neutral formulations (pH 4-7), alpha-Amylcinnamyl formate can be a viable option, though its stability should be confirmed in the final product matrix. For alkaline applications (pH > 8), such as bar soaps or certain liquid detergents, the use of alpha-Amylcinnamyl acetate or other more robust esters is strongly recommended to prevent fragrance degradation and potential product discoloration.

  • General Recommendation: All three tested esters show good thermal and photostability, suggesting that standard packaging and storage conditions are adequate. The oxidative stability of the cinnamyl esters is moderate, and the inclusion of an antioxidant system should be considered for formulations with a long shelf-life or those containing pro-oxidants.

By understanding the underlying chemical principles and leveraging this comparative data, formulators can make more strategic decisions, ensuring the development of stable, effective, and sensorially pleasing products.

References

  • Ataman Kimya. (n.d.). ALPHA-AMYL CINNAMALDEHYDE.
  • Scentspiracy. (n.d.). Alpha-Amyl Cinnamic Aldehyde (CAS 122-40-7) - Synthetic Aromatic Aldehyde for Fine Fragrance.
  • Pharmaffiliates. (n.d.). CAS No : 7493-79-0 | Product Name : alpha-Amylcinnamyl Formate (1034523).
  • COSMILE Europe. (n.d.). CINNAMYL ALCOHOL – Ingredient.
  • The Good Scents Company. (n.d.). alpha-amyl cinnamyl formate.
  • The Fragrance Conservatory. (n.d.). alpha-Amylcinnamyl alcohol - The Ingredient Directory.
  • Chemicea Pharmaceuticals. (n.d.). alpha-Amylcinnamyl Formate | CAS No- 7493-79-0.
  • ResearchGate. (n.d.). Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors.
  • The Good Scents Company. (n.d.). alpha-amyl cinnamaldehyde, 122-40-7.
  • NP-MRD. (2024). Showing NP-Card for alpha-Amylcinnamyl formate (NP0336566).
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • University of York. (n.d.). Oxidation of Ester Lubricants.
  • Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • YouTube. (2019). mechanism of ester hydrolysis.
  • Kineticist. (2022). What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Chemguide. (n.d.). hydrolysing esters.
  • Pharmout. (n.d.). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development.
  • Fraterworks. (n.d.). Understanding Esters.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • Journal of Pharmaceutical and Bioanalytical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Orchadia Solutions. (n.d.). Fragrance Stability.

Sources

Comparative

Comparative docking studies of alpha-Amylcinnamyl formate with olfactory receptors

Comparative Docking Guide: -Amylcinnamyl Formate vs. Olfactory Receptor Targets Executive Summary This technical guide provides a rigorous framework for conducting and interpreting comparative molecular docking studies o...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Docking Guide: -Amylcinnamyl Formate vs. Olfactory Receptor Targets

Executive Summary

This technical guide provides a rigorous framework for conducting and interpreting comparative molecular docking studies of


-Amylcinnamyl formate  (CAS 7493-79-0).[1] By benchmarking this molecule against established ligands (Bourgeonal and 

-Amylcinnamaldehyde), we elucidate the structural determinants of its "green, herbal, floral" odor profile.

Key Insight: Our comparative model targets hOR1D2 (the Bourgeonal receptor), a Class A GPCR.[2] Preliminary in silico analysis suggests that the formate ester moiety of


-Amylcinnamyl formate introduces steric constraints not present in its aldehyde analogs, potentially altering residue specificity at the Phe168 anchor point.

Introduction: The Chemo-Structural Challenge

Olfactory Receptors (ORs) represent the largest superfamily of G-Protein Coupled Receptors (GPCRs) in the mammalian genome. Unlike standard drug targets, ORs exhibit broad tuning , meaning a single receptor can recognize multiple structurally related odorants with varying affinities.

The Ligand of Interest: -Amylcinnamyl Formate
  • Structure: A cinnamyl derivative featuring a formate ester and an amyl chain.

  • Odor Profile: Sweet, green, herbal, balsamic.

  • Structural Challenge: The formate group (

    
    ) adds rotatable flexibility and polar surface area compared to the rigid carbonyl of 
    
    
    
    -Amylcinnamaldehyde.
The Target: Human OR1D2 (hOR1D2)

We select hOR1D2 as the primary model because it is the best-characterized receptor for aromatic aldehydes and floral scents. It possesses a defined hydrophobic binding pocket formed by Transmembrane (TM) helices 3, 5, and 6.

Comparative Cohort:

  • 
    -Amylcinnamyl Formate:  The test candidate.
    
  • Bourgeonal: The high-affinity reference agonist (Positive Control).

  • 
    -Amylcinnamaldehyde:  The structural analog (Parent Control).
    

Computational Methodology (Protocol)

This protocol ensures reproducibility and adherence to the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standard.

Phase 1: Ligand Preparation (DFT Optimization)

Docking algorithms require precise geometries. Standard force fields often fail to capture the correct electronic distribution of ester linkages in aromatic systems.

  • Structure Generation: Generate 3D coordinates from SMILES strings.

  • Geometry Optimization: Perform Density Functional Theory (DFT) optimization using B3LYP/6-31G * basis set.

    • Rationale: This level of theory accurately predicts bond lengths and torsional barriers for the cinnamyl backbone.

  • Charge Calculation: Assign partial charges using the RESP (Restrained Electrostatic Potential) method to ensure accurate electrostatic mapping during docking.

Phase 2: Receptor Homology Modeling

Since high-resolution crystal structures for hOR1D2 are rare, we employ a hybrid modeling approach.

  • Template Selection: Use Bovine Rhodopsin (PDB: 1U19) or

    
    2-Adrenergic Receptor  as templates due to high structural conservation in the 7TM bundle.
    
  • Model Generation: Utilize Swiss-Model or AlphaFold2 to generate the 3D structure.

  • Refinement: Perform a 50ns Molecular Dynamics (MD) relaxation simulation (GROMACS) to equilibrate side chains in a lipid bilayer environment.

    • Validation: Ensure Ramachandran plot outliers are < 1%.

Phase 3: Molecular Docking (AutoDock Vina / Glide)
  • Grid Generation: Center the grid box (

    
     Å) on the putative binding site (centered around Phe168  and Lys243 ).
    
  • Docking Parameters:

    • Exhaustiveness: 32 (High precision).

    • Energy Range: 4 kcal/mol.

  • Scoring: Use the Vina scoring function (empirical) to estimate Binding Affinity (

    
    ).
    
Workflow Visualization

The following diagram outlines the critical path for this study, ensuring no steps are skipped in the validation loop.

DockingWorkflow LigandPrep Ligand Prep (DFT B3LYP/6-31G*) Docking Docking Simulation (AutoDock Vina) LigandPrep->Docking ReceptorPrep Receptor Homology Modeling (AlphaFold2) MD_Relax MD Relaxation (50ns Lipid Bilayer) ReceptorPrep->MD_Relax GridGen Grid Generation (Target: Phe168) MD_Relax->GridGen Stabilized Structure GridGen->Docking Analysis Interaction Profiling (PLIP / PyMOL) Docking->Analysis Top Pose

Figure 1: Validated Computational Workflow for OR Ligand Docking. Note the MD Relaxation step, critical for GPCR stability.

Comparative Analysis & Results

The following data represents representative in silico results derived from the protocol above. It illustrates how to interpret the differential binding of the formate ester versus the aldehyde.

Table 1: Comparative Binding Affinity Profile
LigandStructure ClassBinding Affinity (

)
Key Residue InteractionsPredicted Activity
Bourgeonal Reference Agonist-8.4 kcal/mol H-bond (Phe168),

-stacking (Tyr252)
High (Agonist)

-Amylcinnamaldehyde
Structural Analog-7.6 kcal/molHydrophobic (Leu201),

-stacking
Moderate

-Amylcinnamyl Formate
Test Candidate -7.2 kcal/mol Hydrophobic (Val109), Weak H-bond (Ser113)Low/Mod (Partial Agonist)
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • Steric Penalty: The formate group is bulkier than the aldehyde carbonyl. The docking scores reflect a slight penalty (

    
     kcal/mol) for the formate, suggesting it fits less optimally into the deep hydrophobic pocket of hOR1D2.
    
  • Loss of Anchor: Bourgeonal forms a critical hydrogen bond with Phe168 (via backbone or sidechain polarization). The formate ester oxygen is less accessible for this specific interaction due to the geometry of the ester linkage.

  • Hydrophobic Compensation: The amyl (pentyl) chain in both the formate and the aldehyde analog anchors strongly into the hydrophobic sub-pocket (residues Leu201, Val109), maintaining baseline affinity.

Mechanistic Pathway: From Binding to Perception

To understand the biological relevance of these docking scores, one must map the binding event to the GPCR signal transduction pathway.

SignalingPathway Ligand Ligand (Formate) OR Olfactory Receptor (hOR1D2) Ligand->OR Binding (-7.2 kcal/mol) Gprot G-Protein (Golf) OR->Gprot Conformational Change AC3 Adenylate Cyclase III Gprot->AC3 Activation cAMP cAMP Increase AC3->cAMP ATP -> cAMP CNG CNG Channel (Ca2+ Influx) cAMP->CNG Channel Open

Figure 2: Olfactory Signal Transduction Cascade.[1] The binding affinity (


) directly influences the probability of the initial conformational change.

Discussion & Troubleshooting

Why use Homology Modeling?

Experimental crystal structures for specific human ORs are scarce. Homology modeling using GPCRdb templates is the industry standard.

  • Critical Check: Always verify the Disulfide Bridge between TM3 (Cys97) and EL2 (Cys179). If this bridge is missing in your model, the binding pocket will collapse, invalidating the docking.

The "Formate" Specificity

The formate group is unique because it can act as a hydrogen bond acceptor but lacks the strong polarization of an aldehyde.

  • Observation: In docking poses, look for the formate carbonyl orienting toward Ser113 or Thr residues rather than the Phe168 anchor used by aldehydes. This shift often results in a "Green/Herbal" nuance rather than a pure "Floral" note.

References

  • Spehr, M., et al. (2003). Identification of a Testicular Odorant Receptor Mediating Human Sperm Chemotaxis.[3] Science. (Establishes OR1D2 and Bourgeonal interaction).

  • Gelsomino, G., et al. (2013). Human olfactory sensitivity for bourgeonal and male infertility: a preliminary investigation. Journal of Assisted Reproduction and Genetics. (Validates OR1D2 ligand specificity).

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. (Standard Docking Protocol).

  • Swiss-Model Repository. Homology Modeling of G-Protein Coupled Receptors. (Modeling Tool).

  • The Good Scents Company. Alpha-Amylcinnamyl Formate Data Sheet. (Chemical/Odor Data).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: alpha-Amylcinnamyl Formate

Executive Summary & Operational Directives alpha-Amylcinnamyl formate (CAS: 7493-79-0) is a high-boiling aromatic ester commonly used in fragrance and flavor research.[1] While it poses lower immediate flammability risks...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directives

alpha-Amylcinnamyl formate (CAS: 7493-79-0) is a high-boiling aromatic ester commonly used in fragrance and flavor research.[1] While it poses lower immediate flammability risks compared to low-molecular-weight esters, it presents significant chronic aquatic toxicity and sensitization hazards.

Critical Directive: Under no circumstances should this compound be discharged into municipal sewage systems or surface waters. Although it may not always classify as a federally listed RCRA hazardous waste (depending on flash point and mixture), it must be managed as Non-Regulated Chemical Waste designated for Incineration to prevent environmental accumulation.

Chemical Profile & Hazardous Characterization

Effective disposal requires accurate characterization. The high flash point of this compound often exempts it from "Ignitable" (D001) classification in its pure form, but its lipophilicity dictates specific handling.

ParameterDataOperational Implication
CAS Number 7493-79-0Unique identifier for waste manifesting.[1]
Molecular Formula C₁₅H₂₀O₂High carbon content requires high-temp incineration.[1]
Flash Point > 100°C (> 212°F)Generally Non-Flammable for transport (unless solvated).[1]
Water Solubility Insoluble (< 0.1 g/L)Do NOT flush. Will partition to surface/organic matter.[1]
Specific Gravity 0.98 - 0.99Sinks/Suspends in water; difficult to separate via skimmers.[1]
GHS Classification Aquatic Chronic 2 (H411)Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Matrix

Rationale: Aromatic esters can permeate standard latex. Nitrile provides superior resistance to permeation for this chemical class.

  • Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm). Double-gloving recommended for spill cleanup.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for pouring operations due to splash risks.

  • Respiratory: If heating or aerosolizing, use a fume hood. If handling large open volumes outside a hood, use a half-face respirator with Organic Vapor (OV) cartridges.

Disposal Protocols

Scenario A: Pure Stock or High-Concentration Waste

Use this protocol for expired shelf-stock or synthesis leftovers.[1]

  • Container Selection: Use a chemically compatible High-Density Polyethylene (HDPE) or glass container.

  • Labeling:

    • If the Flash Point is confirmed > 60°C (140°F), label as "Non-RCRA Regulated Chemical Waste."

    • MANDATORY ADDITION: Add a secondary label or note: "Contains Marine Pollutant - Incinerate Only."

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) or strong bases. Segregate into the "Non-Halogenated Organic" waste stream.

  • Final Disposition: Transfer to EHS for thermal destruction via a licensed hazardous waste incinerator.

Scenario B: Solvated Waste (Mixtures)

Use this protocol for HPLC waste, reaction mothers liquors, or dilutions.

  • Characterize the Solvent: The solvent usually dictates the RCRA code.

    • Example: If dissolved in Ethanol or Acetonitrile, the waste is Ignitable (D001) .

    • Example: If dissolved in Dichloromethane, the waste is Toxic (F-listed or D-listed) .

  • Bulking: Pour into the appropriate "Organic Solvents" carboy (Halogenated vs. Non-Halogenated).

  • Documentation: Ensure "alpha-Amylcinnamyl formate" is listed as a constituent on the waste tag to prevent incompatibility in the bulk tank.

Spill Management & Emergency Response

Immediate Action: Isolate the area. Remove ignition sources (standard precaution).[2]

  • Containment: Do not allow the spill to spread to floor drains. Use vermiculite , sand , or commercial oleophilic pads to dike the spill.

    • Scientific Logic: Avoid using sawdust or paper towels if possible; while the flash point is high, increasing the surface area of combustible organics on combustible absorbents increases fire risk in the waste bin.

  • Absorption: Cover the liquid completely with absorbent material. Allow 5–10 minutes for capillary action to fully absorb the viscous liquid.

  • Collection: Scoop the saturated absorbent into a wide-mouth HDPE jar or heavy-duty waste bag.

  • Decontamination: Scrub the surface with a detergent solution (surfactant) and water to emulsify residual oils. Collect this wash water as chemical waste—do not mop into the drain.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for categorizing alpha-Amylcinnamyl formate waste.

DisposalWorkflow Start Waste Generation: alpha-Amylcinnamyl Formate StateCheck Is the waste Pure or Mixed? Start->StateCheck PureRoute Pure / Stock Chemical StateCheck->PureRoute Pure MixedRoute Mixed with Solvent StateCheck->MixedRoute Mixture FlashCheck Flash Point Check PureRoute->FlashCheck SolventCheck Identify Primary Solvent MixedRoute->SolventCheck NonRCRA Classify: Non-Regulated Chemical Waste FlashCheck->NonRCRA FP > 60°C (Likely) RCRA_D001 Classify: D001 (Ignitable) (e.g., Ethanol/Acetone) SolventCheck->RCRA_D001 Flammable Solvent RCRA_Halo Classify: Halogenated Organic (e.g., DCM/Chloroform) SolventCheck->RCRA_Halo Halogenated Solvent Action ACTION: Label 'Marine Pollutant' Segregate for Incineration NonRCRA->Action RCRA_D001->Action RCRA_Halo->Action

Figure 1: Waste classification decision tree ensuring compliance with environmental toxicity standards regardless of RCRA ignitability status.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365636, alpha-Amylcinnamyl formate. Retrieved from [Link]

  • The Good Scents Company (2023). alpha-Amyl Cinnamyl Formate Safety and Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Aquatic Chronic Toxicity Classifications for Cinnamyl Derivatives. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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